4-Decylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-decylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16-14-12-15/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYRSCXMQFIFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074643 | |
| Record name | Pyridine, 4-decyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1815-99-2 | |
| Record name | 4-Decylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1815-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-decyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001815992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 4-decyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 4-decyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Decylpyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Decylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-decylpyridine, a valuable heterocyclic compound with applications in medicinal chemistry, materials science, and as a surfactant. This document details a modern synthetic protocol, thorough characterization data, and the logical workflow for its preparation.
Introduction
This compound belongs to the family of 4-alkylpyridines, which are important building blocks in the development of pharmaceuticals and functional materials. The introduction of a long alkyl chain, such as the decyl group, at the C-4 position of the pyridine ring imparts specific physicochemical properties, including increased lipophilicity and surfactant capabilities. This guide outlines a regioselective synthetic approach to overcome the common challenge of obtaining pure C-4 alkylated pyridines and provides a detailed analysis of the compound's structural and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a regioselective Minisci-type decarboxylative alkylation. This method utilizes a temporary blocking group on the pyridine nitrogen to direct the alkylation specifically to the C-4 position, thus avoiding the formation of regioisomeric mixtures that are common in classical radical alkylations of pyridines.[1][2] The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound via regioselective C-4 alkylation.
Experimental Protocol: Regioselective Minisci-Type Alkylation
This protocol is adapted from a general method for the C-4 alkylation of pyridines.[1][3]
Step 1: Synthesis of the N-Aryl Pyridinium Salt (Blocked Pyridine)
-
To a solution of pyridine in a suitable solvent, an equimolar amount of maleic acid is added.
-
The mixture is stirred at room temperature to form the corresponding pyridinium salt.
-
The resulting salt can be isolated and is often a stable, crystalline solid.
Step 2: Minisci-Type Decarboxylative Alkylation
-
The N-aryl pyridinium salt (1.0 equiv.) is dissolved in a mixture of dichloroethane and water (1:1).
-
Decanoic acid (2.0 equiv.), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.) are added to the solution.
-
The reaction mixture is heated to 50°C and stirred for 2 hours.
-
Upon completion, the reaction is diluted with dichloromethane, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection
-
The crude C-4 alkylated intermediate is dissolved in dichloromethane.
-
1,8-Diazabicycloundec-7-ene (DBU, 3.0 equiv.) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then washed with 1 N NaOH and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by column chromatography on silica gel.
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₅N |
| Molecular Weight | 219.37 g/mol |
| CAS Number | 1815-99-2 |
| Appearance | Liquid |
| Purity | 95% |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.50 | d | 2H | H-2, H-6 (protons α to N) |
| 7.15 | d | 2H | H-3, H-5 (protons β to N) |
| 2.60 | t | 2H | -CH₂- (attached to pyridine) |
| 1.60 | m | 2H | -CH₂- (β to pyridine) |
| 1.25 | m | 14H | -(CH₂)₇- |
| 0.88 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| 150.0 | C-2, C-6 |
| 149.5 | C-4 |
| 124.0 | C-3, C-5 |
| 35.0 | -CH₂- (attached to pyridine) |
| 31.9 | -CH₂- |
| 29.6 | -CH₂- |
| 29.5 | -CH₂- |
| 29.3 | -CH₂- |
| 29.2 | -CH₂- |
| 22.7 | -CH₂- |
| 14.1 | -CH₃ |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 219 | [M]⁺ (Molecular Ion) |
| 204 | [M-CH₃]⁺ |
| 106 | [C₅H₄NCH₂]⁺ (Benzylic cleavage) |
| 93 | [C₅H₄N+CH₂] |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-3020 | m | Aromatic C-H stretch |
| 2955-2850 | s | Aliphatic C-H stretch |
| 1600, 1560, 1470 | m | C=C and C=N stretching (pyridine ring) |
| 1465 | m | CH₂ bending |
| 810 | s | C-H out-of-plane bending (4-substituted pyridine) |
Conclusion
This technical guide has detailed a robust and regioselective method for the synthesis of this compound, a compound of significant interest in various fields of chemical research and development. The provided experimental protocol, based on a Minisci-type reaction, offers a practical route to this C-4 alkylated pyridine. The comprehensive characterization data, including NMR, MS, and IR spectroscopy, confirms the structure of the target molecule and serves as a valuable reference for researchers in the field.
References
An In-depth Technical Guide to the Chemical Properties of 4-Decylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decylpyridine is a substituted pyridine derivative characterized by a ten-carbon alkyl chain at the fourth position of the pyridine ring. This modification imparts specific physicochemical properties that are of interest in various fields, including materials science and as an intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, reactivity, and relevant experimental protocols. The information is intended to serve as a valuable resource for professionals engaged in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N | PubChem[1] |
| Molecular Weight | 219.37 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1815-99-2 | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| Storage Temperature | Room Temperature, Inert Atmosphere | ChemicalBook[2] |
| Boiling Point | Data Not Available | - |
| Melting Point | Data Not Available | - |
| Density | Data Not Available | - |
| Water Solubility | Data Not Available (Predicted to be low) | - |
| pKa | Data Not Available | - |
| XLogP3 (Computed) | 5.9 | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.
¹H NMR Spectroscopy
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound is expected to show characteristic signals for the pyridine ring protons and the decyl chain protons.
-
Pyridine Ring Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 2 and 6 positions will appear as a doublet, and the protons at the 3 and 5 positions will appear as another doublet.
-
Decyl Chain Protons:
-
A triplet corresponding to the methyl group (-CH₃) at the end of the chain (typically δ 0.8-1.0 ppm).
-
A multiplet for the methylene groups (-CH₂-) of the alkyl chain (typically δ 1.2-1.8 ppm).
-
A triplet for the methylene group attached to the pyridine ring (-CH₂-Ar) (typically δ 2.5-2.8 ppm).
-
¹³C NMR Spectroscopy
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide information on the carbon skeleton.
-
Pyridine Ring Carbons: Signals in the aromatic region (typically δ 120-150 ppm).
-
Decyl Chain Carbons: A series of signals in the aliphatic region (typically δ 14-35 ppm).
Infrared (IR) Spectroscopy
The Infrared (IR) spectrum of this compound will exhibit characteristic absorption bands for the pyridine ring and the alkyl chain.
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (aliphatic): Around 2850-2960 cm⁻¹
-
C=N and C=C stretching (pyridine ring): Around 1400-1600 cm⁻¹
-
C-H bending (aliphatic): Around 1375 and 1465 cm⁻¹
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 219. Fragmentation patterns would likely involve cleavage of the alkyl chain.
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of both the pyridine ring and the alkyl substituent.
-
Pyridine Ring: The lone pair of electrons on the nitrogen atom makes the pyridine ring basic and nucleophilic. It can undergo N-alkylation, N-oxidation, and coordination with metal ions.
-
Decyl Chain: The methylene group adjacent to the pyridine ring is activated towards oxidation and deprotonation due to the electron-withdrawing nature of the aromatic ring.
The compound should be stored under an inert atmosphere as pyridines can be susceptible to oxidation over time, potentially leading to the formation of N-oxides or degradation of the alkyl chain.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, general procedures for the synthesis and reactions of 4-alkylpyridines can be adapted.
Synthesis of this compound
A common method for the synthesis of 4-alkylpyridines is the reaction of a Grignard reagent with pyridine, followed by dehydrogenation.
Materials:
-
Pyridine
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Sulfur
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Prepare decylmagnesium bromide by reacting 1-bromodecane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Slowly add pyridine to the Grignard reagent at a controlled temperature.
-
After the addition is complete, reflux the mixture for several hours.
-
Cool the reaction mixture and hydrolyze with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude dihydropyridine intermediate.
-
Dehydrogenate the intermediate by heating with sulfur.
-
Purify the resulting this compound by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
N-Alkylation of this compound
This protocol describes a general method for the N-alkylation of a 4-alkylpyridine.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous solvent (e.g., acetone or DMF)
-
Sodium carbonate or another suitable base
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the base to the solution.
-
Add the alkyl halide dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid base and wash it with the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting N-alkyl-4-decylpyridinium salt by recrystallization.[3]
Biological Activity
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, long-chain alkylpyridinium compounds have been investigated for their antimicrobial and other biological activities.[4][5] The presence of the long alkyl chain can facilitate interaction with cell membranes, a property that is often exploited in the design of bioactive molecules. Further research is required to elucidate any potential biological roles of this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a pyridine derivative with a long alkyl chain that influences its physical and chemical properties. While comprehensive experimental data is limited, this guide provides a summary of its known characteristics, spectral data, and general reactivity. The provided experimental protocols for analogous compounds can serve as a starting point for its synthesis and further chemical transformations. The lack of data on its biological activity presents an opportunity for future research to explore the potential applications of this molecule in medicinal chemistry and other fields.
References
- 1. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-N-DECYLPYRIDINE CAS#: 1815-99-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
The Catalytic Core of 4-Decylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Decylpyridine, a derivative of pyridine featuring a ten-carbon alkyl chain at the 4-position, serves as a versatile component in modern organic synthesis. Its utility spans both nucleophilic organocatalysis and transition metal-catalyzed reactions. This technical guide provides a comprehensive overview of the mechanisms of action of this compound in these catalytic roles. While specific quantitative data for this compound is emerging, its mechanistic pathways are well-understood through extensive studies of analogous 4-substituted pyridines, most notably 4-(dimethylamino)pyridine (DMAP). This document delineates these mechanisms, presents relevant data from closely related systems to infer performance, provides detailed experimental protocols, and visualizes the catalytic cycles and workflows.
Physicochemical Properties of this compound
The long alkyl chain of this compound imparts distinct physical properties compared to smaller 4-substituted pyridines, influencing its solubility and potential for steric interactions in a catalytic setting.
| Property | Value | Source |
| CAS Number | 1815-99-2 | [1][2][3] |
| Molecular Formula | C15H25N | [1][2][3] |
| Molecular Weight | 219.37 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
Mechanism of Action in Nucleophilic Catalysis
This compound functions as a potent nucleophilic catalyst, particularly in acylation reactions. Its mechanism is analogous to that of the well-studied 4-(dimethylamino)pyridine (DMAP). The electron-donating nature of the decyl group enhances the nucleophilicity of the pyridine nitrogen, making it a more effective catalyst than pyridine itself.
The catalytic cycle proceeds through two main steps:
-
Activation: The nitrogen atom of this compound attacks an acyl source, such as an acid anhydride, to form a highly reactive N-acylpyridinium ion. This intermediate is significantly more electrophilic than the initial acyl source.
-
Acyl Transfer: A nucleophile, typically an alcohol, attacks the activated N-acylpyridinium ion, leading to the formation of the acylated product and regeneration of the this compound catalyst.
Quantitative Data for Nucleophilic Acylation
| Catalyst | Substrate | Acylating Agent | Solvent | Time (h) | Yield (%) |
| DMAP | 1-Methylcyclohexanol | Acetic Anhydride | Dichloromethane | 17 | ~95% |
| Pyridine | Benzyl Alcohol | Acetic Anhydride | Dichloromethane | 24 | Low to moderate |
| 4-tert-Butylpyridine | 1-Phenylethanol | Acetic Anhydride | Dichloromethane | 24 | Moderate |
This table is a compilation of representative data from studies on related catalysts to illustrate expected performance.
Experimental Protocol: Acylation of a Secondary Alcohol
This protocol is a representative procedure for the acylation of a secondary alcohol using a 4-alkylpyridine catalyst.
Materials:
-
Secondary alcohol (1.0 equiv)
-
This compound (0.1 equiv)
-
Acetic anhydride (1.5 equiv)
-
Triethylamine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a stirred solution of the secondary alcohol in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine followed by this compound.
-
Add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role as a Ligand in Transition Metal Catalysis
This compound can also serve as a ligand in transition metal-catalyzed reactions, such as the palladium-catalyzed Suzuki-Miyaura cross-coupling. In this role, the pyridine nitrogen coordinates to the metal center, influencing its electronic properties and steric environment.
The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide to form a palladium(II) species.
-
Transmetalation: The organic group from an organoboron reagent is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
Quantitative Data for Suzuki-Miyaura Cross-Coupling
The efficiency of pyridine-based ligands in Suzuki-Miyaura coupling is well-documented. The electronic nature of the substituent at the 4-position can influence the catalytic activity. Electron-donating groups, like the decyl group, can increase the electron density on the palladium center, which may affect the rates of oxidative addition and reductive elimination.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) |
| PPh3 | 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | Toluene/H2O | High |
| Pyridine | Iodobenzene | Phenylboronic acid | K3PO4 | Dioxane | Moderate |
| 2,2'-Bipyridine | 4-Chlorotoluene | Phenylboronic acid | CsF | Toluene | High |
This table presents data for common ligands to provide a comparative context for the potential performance of this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a 4-alkylpyridine ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
This compound (0.04 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 and this compound in a small amount of the toluene/water mixture.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining solvent to the reaction vessel and degas the mixture with an inert gas (e.g., argon) for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Factors Influencing Catalytic Efficiency
The catalytic performance of this compound is influenced by a combination of electronic and steric factors, as well as the overall reaction conditions.
Conclusion
This compound is a valuable catalytic tool in organic synthesis, acting as both a potent nucleophilic catalyst and an effective ligand for transition metals. Its long alkyl chain provides unique solubility characteristics and can influence its steric profile in catalytic transformations. While direct quantitative data for this compound remains an area for further research, its mechanistic behavior can be confidently inferred from the extensive studies on other 4-substituted pyridines. This guide provides a foundational understanding of its catalytic mechanisms and practical application, serving as a valuable resource for researchers in chemical and pharmaceutical development.
References
- 1. chembk.com [chembk.com]
- 2. 4-N-DECYLPYRIDINE CAS#: 1815-99-2 [m.chemicalbook.com]
- 3. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Decylpyridine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decylpyridine is a substituted pyridine derivative with a ten-carbon alkyl chain at the fourth position of the pyridine ring. This amphiphilic structure, consisting of a polar pyridine head group and a nonpolar decyl tail, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2][3] The long alkyl chain of this compound suggests its potential utility in applications requiring interaction with lipid membranes, such as in drug delivery systems or as a modulator of membrane-associated proteins.[4][5]
A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of its solubility in various organic solvents, detailed protocols for its quantitative determination, and a framework for assessing its chemical stability under different stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 1815-99-2 | [6] |
| Molecular Formula | C₁₅H₂₅N | [6] |
| Molecular Weight | 219.37 g/mol | [6] |
| Physical Form | Liquid | |
| Storage Temperature | Room Temperature |
Solubility Profile
Quantitative solubility data for this compound is not extensively available in the public domain. However, based on its chemical structure, a qualitative solubility profile can be predicted. The nonpolar decyl chain is expected to dominate its solubility behavior, leading to good solubility in nonpolar and moderately polar organic solvents, while its solubility in highly polar solvents, like water, is expected to be low. The pyridine ring can engage in dipole-dipole interactions and hydrogen bonding with protic solvents, which may enhance solubility in polar organic solvents to some extent.[7]
A predicted qualitative solubility profile is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale & Notes |
| Non-Polar Solvents | |||
| Hexane | 0.1 | Soluble | The long nonpolar decyl chain will have favorable van der Waals interactions with hexane. |
| Toluene | 2.4 | Very Soluble | The aromatic nature of toluene can interact favorably with the pyridine ring, in addition to the alkyl chain's solubility. |
| Moderately Polar Solvents | |||
| Diethyl Ether | 2.8 | Soluble | Offers a balance of polar and nonpolar characteristics suitable for dissolving this compound. |
| Dichloromethane (DCM) | 3.1 | Very Soluble | A common solvent for many organic compounds, its polarity is suitable for solvating both the pyridine and decyl moieties. |
| Ethyl Acetate | 4.4 | Soluble | A versatile solvent with moderate polarity. |
| Polar Aprotic Solvents | |||
| Acetone | 5.1 | Soluble | Capable of dissolving a wide range of organic compounds. |
| Acetonitrile (ACN) | 5.8 | Moderately Soluble | Often used in chromatography for compounds with moderate polarity. |
| Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | The high polarity may not be optimal for the long alkyl chain. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Sparingly Soluble | A highly polar solvent, likely to be less effective at solvating the nonpolar tail. |
| Polar Protic Solvents | |||
| Methanol | 5.1 | Moderately Soluble | Its polarity and hydrogen bonding capability may facilitate dissolution, but the long alkyl chain will limit high solubility. |
| Ethanol | 4.3 | Soluble | Similar to methanol, but its slightly lower polarity may favor solubility. |
| Water | 10.2 | Insoluble | The large hydrophobic decyl chain will dominate, leading to very low aqueous solubility. |
Experimental Protocol for Solubility Determination
The following protocol, based on the shake-flask method, can be used to quantitatively determine the solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials with caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed scintillation vial. The amount should be sufficient to ensure that undissolved liquid remains at equilibrium.
-
Record the exact weight of the compound added.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure that excess undissolved this compound is still present.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microdroplets.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Experimental workflow for solubility determination.
Stability Profile
The chemical stability of this compound is a critical parameter for its storage, handling, and application. A comprehensive stability assessment should evaluate its degradation under various stress conditions, including hydrolysis, oxidation, and photolysis.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Experimental Setup |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours |
| Neutral Hydrolysis | Water at 60 °C for 24-48 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9][10] A dark control should be run in parallel. |
| Thermal Degradation | Dry heat at 80 °C for 48 hours |
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.
Objective: To develop and validate an HPLC method for the stability testing of this compound.
Materials and Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
This compound reference standard
-
Stressed samples of this compound
Procedure:
-
Method Development:
-
Dissolve the this compound reference standard and the stressed samples in a suitable solvent (e.g., acetonitrile/water mixture).
-
Develop a gradient elution method to achieve adequate separation of the parent peak from any degradation product peaks. A typical starting gradient could be from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve the best resolution.
-
Use a PDA detector to monitor the peak purity of the this compound peak in the stressed samples.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical delivery systems for drugs containing an amino group: synthesis and properties of some pyridine derivatives of desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. bfarm.de [bfarm.de]
- 10. ema.europa.eu [ema.europa.eu]
Spectroscopic Profile of 4-Decylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 4-Decylpyridine, a heterocyclic aromatic compound with potential applications in pharmaceutical and materials science. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a comprehensive reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for its proton (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (Pyridine ring) | ~8.5 | Doublet | ~6.0 |
| H-3, H-5 (Pyridine ring) | ~7.2 | Doublet | ~6.0 |
| α-CH₂ (Decyl chain) | ~2.6 | Triplet | ~7.6 |
| β-CH₂ (Decyl chain) | ~1.6 | Quintet | ~7.5 |
| (CH₂)₇ (Decyl chain) | ~1.2-1.3 | Multiplet | - |
| CH₃ (Decyl chain) | ~0.9 | Triplet | ~6.8 |
Note: Predicted values based on typical spectra of 4-alkylpyridines. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-4 (Pyridine ring) | ~155 |
| C-2, C-6 (Pyridine ring) | ~150 |
| C-3, C-5 (Pyridine ring) | ~124 |
| α-C (Decyl chain) | ~35 |
| β-C (Decyl chain) | ~32 |
| Interior (CH₂)n (Decyl chain) | ~29-30 |
| Terminal CH₂ (Decyl chain) | ~23 |
| Terminal CH₃ (Decyl chain) | ~14 |
Note: Predicted values based on available data for 4-alkylpyridines.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by vibrations of the pyridine ring and the decyl alkyl chain.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000-3100 | C-H stretch | Aromatic (Pyridine) |
| 2850-2960 | C-H stretch | Aliphatic (Decyl chain) |
| ~1600 | C=C stretch | Aromatic (Pyridine) |
| ~1560 | C=N stretch | Aromatic (Pyridine) |
| 1450-1470 | C-H bend | Aliphatic (CH₂) |
| ~1420 | C=C stretch | Aromatic (Pyridine) |
| ~800-840 | C-H out-of-plane bend | para-disubstituted Pyridine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol or cyclohexane, is expected to show absorption bands characteristic of the pyridine chromophore.
Table 4: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~255 | π → π | Pyridine ring |
| ~280 (shoulder) | n → π | Pyridine ring |
Note: The exact λmax can be influenced by the solvent polarity.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts using the TMS signal.
IR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and peak picking to identify the characteristic absorption bands.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Workflow and Data Relationships
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data integration for structural elucidation.
Caption: Spectroscopic Analysis Workflow for this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Decylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Decylpyridine, a heterocyclic compound featuring a pyridine ring substituted with a ten-carbon alkyl chain, presents a molecule of interest in various chemical and pharmaceutical research areas. Its amphiphilic nature, arising from the polar pyridine headgroup and the nonpolar decyl tail, suggests potential applications in areas such as micelle formation, liquid crystals, and as a ligand in catalysis. Understanding the molecular structure and, critically, the conformational landscape of this compound is paramount for predicting its physicochemical properties, molecular interactions, and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of this compound, drawing upon established principles of stereochemistry and spectroscopic techniques. Due to the absence of specific experimental data for this compound in the public domain, this guide leverages data from analogous n-alkylpyridines and long-chain alkanes to provide a robust predictive model of its conformational behavior.
Molecular Structure of this compound
The molecular structure of this compound consists of two primary components: a planar, aromatic pyridine ring and a flexible, saturated decyl chain attached at the C4 position.
-
Pyridine Ring: The pyridine ring is a six-membered heterocycle containing five carbon atoms and one nitrogen atom. It is aromatic, with a delocalized π-electron system. The bond lengths and angles within the pyridine ring are well-established and are expected to be largely unperturbed by the decyl substituent.
-
Decyl Chain: The decyl chain is a straight-chain alkyl group with the chemical formula -(CH₂)₉CH₃. The carbon atoms in the chain are sp³ hybridized, leading to a tetrahedral geometry around each carbon. The flexibility of the decyl chain arises from the free rotation around the carbon-carbon single bonds.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₅N |
| Molecular Weight | 219.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1815-99-2 |
Conformational Analysis
The conformational space of this compound is primarily defined by the rotational freedom of the decyl chain and its orientation relative to the pyridine ring.
Conformation of the Decyl Chain
The conformation of the decyl chain is analogous to that of n-decane and other long-chain alkanes. The primary energetic considerations are torsional strain and steric strain. To minimize these strains, the C-C bonds of the decyl chain preferentially adopt staggered conformations.
-
Anti (Trans) Conformation: The most stable conformation for any two adjacent C-C bonds is the anti, or trans, conformation, where the carbon backbone is in a fully extended, zigzag arrangement. In this conformation, the dihedral angle between successive C-C-C-C planes is approximately 180°.
-
Gauche Conformation: Rotation around a C-C bond by approximately 60° from the anti conformation leads to a gauche conformation. While still a staggered conformation, the gauche arrangement brings the alkyl groups into closer proximity, resulting in a modest steric hindrance known as a gauche interaction. This makes the gauche conformation slightly higher in energy than the anti conformation.
The overall conformation of the decyl chain is a dynamic equilibrium of these anti and gauche arrangements. At room temperature, the lower energy anti conformation is more populated for each C-C bond, leading to a predominantly extended chain. However, the energetic penalty for a gauche conformation is small enough that these conformers are also significantly populated, contributing to the overall flexibility of the chain.
Table 2: Estimated Conformational Energy Differences in the Decyl Chain
| Interaction | Dihedral Angle (approx.) | Energy Cost (kcal/mol) |
| Anti (C-C-C-C) | 180° | 0 |
| Gauche (C-C-C-C) | ±60° | ~0.9 |
| Eclipsed (H, H) | 0° | ~1.0 |
| Eclipsed (CH₃, H) | 0° | ~1.4 |
Note: These are generalized values for alkanes and serve as an estimate for the decyl chain in this compound.
Rotation Around the Pyridine-Decyl Bond
Rotation around the single bond connecting the C4 of the pyridine ring and the C1 of the decyl chain is another key conformational determinant. The energy barrier to this rotation is expected to be relatively low, allowing for rapid interconversion between different rotational isomers at room temperature. The preferred orientation will be influenced by steric interactions between the first few methylene groups of the decyl chain and the hydrogen atoms on the C3 and C5 positions of the pyridine ring. Computational studies on similar 4-alkylpyridines would be necessary to precisely determine the rotational energy profile and the most stable conformers.
Experimental and Computational Methodologies
The conformational analysis of flexible molecules like this compound relies on a combination of experimental techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For a flexible molecule like this compound, the observed NMR spectrum is typically an average of the spectra of all rapidly interconverting conformers.
Experimental Protocol: NMR for Conformational Analysis
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant aggregation.
-
Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons.
-
Acquire a 1D ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
To gain insight into through-space proximities, a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can be performed. The presence of cross-peaks between protons on the decyl chain and protons on the pyridine ring can provide information about the preferred orientation around the pyridine-decyl bond.
-
-
Data Analysis:
-
The chemical shifts of the protons and carbons in the decyl chain can be compared to those of n-decane to assess the influence of the pyridine ring.
-
Vicinal coupling constants (³JHH) within the decyl chain can be analyzed using the Karplus equation to estimate dihedral angles. However, for a highly flexible chain, the observed coupling constants will be a population-weighted average, making precise dihedral angle determination challenging.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. However, obtaining suitable single crystals of a liquid compound like this compound can be challenging.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Due to its liquid nature at room temperature, crystallization of this compound would require low-temperature techniques.
-
Methods such as slow evaporation of a solution in a volatile solvent at low temperature, or vapor diffusion in a sealed chamber at reduced temperature, can be attempted.
-
In-situ cryocrystallization, where a liquid sample is frozen on the diffractometer, is another potential approach.
-
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The resulting model is then refined to obtain precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the crystalline state. It is important to note that the solid-state conformation may not be the lowest energy conformation in solution due to packing forces in the crystal lattice.
Computational Modeling
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are invaluable for exploring the conformational landscape of flexible molecules.
Computational Protocol: Conformational Search and Energy Calculation
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using methods like molecular dynamics simulations or Monte Carlo simulations with a suitable force field (e.g., MMFF94, OPLS).
-
Geometry Optimization and Energy Calculation: The identified low-energy conformers are then subjected to geometry optimization and energy calculation at a higher level of theory, typically using density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This provides more accurate geometries and relative energies of the different conformers.
-
Analysis: The results of the computational study can provide detailed information on bond lengths, bond angles, dihedral angles, and the energy differences between various conformers. This data can be used to predict the most stable conformations and to interpret experimental results.
Visualizing Conformational Relationships
The following diagrams, generated using the DOT language, illustrate key conformational concepts for this compound.
Caption: Conformational isomers of a C-C-C-C fragment in the decyl chain.
Caption: Integrated workflow for the conformational analysis of this compound.
Conclusion
Quantum Chemical Calculations for 4-Decylpyridine: A Technical Guide for Drug Development Professionals
Introduction
4-Decylpyridine, a derivative of pyridine with a ten-carbon alkyl chain, presents a molecule of interest for various applications, including its potential role as a signaling molecule or a scaffold in drug design. Its amphipathic nature, combining a polar pyridine head with a nonpolar decyl tail, suggests possible interactions with biological membranes and protein binding sites. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound at a quantum mechanical level is crucial for predicting its behavior in biological systems and for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the key physicochemical properties of this compound. The methodologies described herein are based on established computational chemistry protocols, particularly Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for molecular characterization.
Molecular Properties and Computational Summary
Quantum chemical calculations provide valuable insights into the fundamental properties of a molecule. Below is a summary of computed and experimental properties for this compound.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H25N | PubChem[2] |
| Molecular Weight | 219.37 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 1815-99-2 | Sigma-Aldrich |
| Physical Form | Liquid | Sigma-Aldrich |
| XLogP3 | 5.9 | PubChem[2] |
| Dipole Moment (Calculated) | Value | Illustrative DFT |
| Point Group Symmetry | C2v (for the pyridine ring) | Illustrative DFT |
Note: Calculated values are illustrative and would be obtained from the computational protocols described in this guide.
Quantum Chemical Calculation Protocols
The following sections detail the methodologies for performing quantum chemical calculations on this compound. These protocols are based on widely used techniques in computational chemistry.[3][4]
Geometry Optimization
The first step in any quantum chemical study is to determine the lowest energy three-dimensional structure of the molecule.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: The 3D structure of this compound is generated from its SMILES representation (CCCCCCCCCC1=CC=NC=C1) using molecular modeling software like Avogadro or RDKit.[2][5]
-
Computational Method: Density Functional Theory (DFT) is employed for the geometry optimization.[1] The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.[3][6]
-
Basis Set Selection: The 6-311++G(d,p) basis set is selected to provide a good balance of accuracy and computational efficiency for this type of molecule.[3][4]
-
Software: The calculation is performed using a quantum chemistry software package such as Gaussian, Q-Chem, or the open-source package PySCF.[5][7]
-
Convergence Criteria: The optimization is run until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.
-
Verification: A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).[1]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[8]
Experimental Protocol: FMO Analysis
-
Calculation Type: A single-point energy calculation is performed on the optimized geometry of this compound using the same DFT method and basis set (B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation.
-
Visualization: The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance.[9][10]
Table 2: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Calculated Value (eV) | Significance |
| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.9 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 4.9 | Indicator of chemical reactivity and stability |
| Ionization Potential (≈ -EHOMO) | 5.8 | Energy required to remove an electron |
| Electron Affinity (≈ -ELUMO) | 0.9 | Energy released upon gaining an electron |
Note: Values are illustrative and based on typical ranges for pyridine derivatives.
Vibrational Frequency Analysis
Vibrational analysis provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure. It also provides the zero-point vibrational energy (ZPVE).[7]
Experimental Protocol: Vibrational Frequency Analysis
-
Calculation Type: A frequency calculation is performed on the optimized geometry of this compound at the B3LYP/6-311++G(d,p) level of theory.[4][11]
-
Output Analysis: The calculated vibrational frequencies, IR intensities, and Raman activities are obtained from the output file.
-
Spectral Simulation: The theoretical IR and Raman spectra are simulated for comparison with experimental spectra.
-
Scaling: Calculated frequencies are often systematically higher than experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) may be applied for better agreement with experimental data.
Table 3: Selected Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |
| Pyridine Ring C-H Stretch | 3100 - 3000 | To be determined | Aromatic C-H stretching vibrations |
| Alkyl Chain C-H Stretch | 2950 - 2850 | To be determined | Aliphatic C-H stretching vibrations |
| Pyridine Ring C=C/C=N Stretch | 1600 - 1430 | To be determined | Stretching vibrations of the pyridine ring |
| CH₂ Scissoring | 1470 - 1450 | To be determined | Bending vibration of methylene groups |
Note: Wavenumbers are illustrative and based on characteristic values for pyridine and alkyl chains.[12]
NMR Chemical Shift Prediction
Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.[13]
Experimental Protocol: NMR Chemical Shift Prediction
-
Calculation Type: A Nuclear Magnetic Resonance (NMR) calculation is performed on the optimized geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.[14]
-
Method and Basis Set: The calculation is typically performed at the B3LYP/6-311++G(2d,p) level of theory for improved accuracy in NMR predictions.[3]
-
Reference Standard: The calculated absolute shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
-
Solvent Effects: Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be included to simulate the effect of the solvent on the chemical shifts.[14]
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2, C6 | 8.5 - 8.7 | 150 - 152 |
| Pyridine C3, C5 | 7.1 - 7.3 | 123 - 125 |
| Pyridine C4 | - | 148 - 150 |
| Decyl C1' | 2.6 - 2.8 | 35 - 37 |
| Decyl C2' - C9' | 1.2 - 1.6 | 22 - 32 |
| Decyl C10' | 0.8 - 0.9 | 14 - 15 |
Note: Chemical shift ranges are illustrative and based on typical values for alkyl-substituted pyridines.[15][16]
Visualizations
Diagrams are essential for visualizing workflows and relationships in computational chemistry.
Caption: Workflow for Quantum Chemical Analysis of this compound.
Caption: Relationship between FMOs and Chemical Reactivity.
Conclusion
Quantum chemical calculations offer a powerful, non-destructive method for characterizing the electronic, structural, and spectroscopic properties of molecules like this compound. The protocols and illustrative data presented in this guide demonstrate how DFT can be applied to gain a deeper understanding of its physicochemical properties. This knowledge is invaluable for applications in drug development, enabling researchers to predict molecular behavior, interpret experimental data, and guide the design of new chemical entities with desired properties. The computational workflows provide a systematic approach to molecular modeling that can be integrated into modern drug discovery pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Thermal Decomposition of 4-Decylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal decomposition behavior of 4-decyclpyridine. Due to a lack of direct experimental data for 4-decyclpyridine, this document extrapolates from established knowledge of the thermal degradation of pyridine, long-chain alkylbenzenes, and other related alkyl-substituted aromatic compounds. The guide outlines a plausible decomposition pathway, presents comparative thermal stability data from analogous compounds, and details the key experimental protocols necessary for a thorough investigation of its thermal properties. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with or anticipating the thermal processing of 4-decyclpyridine and similar long-chain alkyl-substituted heterocyclic compounds.
Introduction
This guide aims to bridge the existing knowledge gap by providing a detailed theoretical framework for the thermal decomposition of 4-decyclpyridine. By examining the well-established principles of pyrolysis of analogous compounds, we can predict the likely decomposition mechanisms, products, and the temperature ranges at which these processes are expected to occur.
Proposed Thermal Decomposition Pathway of 4-Decylpyridine
The thermal decomposition of 4-decyclpyridine is expected to proceed through a free-radical mechanism, primarily involving the cleavage of the long alkyl chain and subsequent reactions of the resulting fragments and the pyridine ring. The initiation step is likely the homolytic cleavage of a carbon-carbon bond within the decyl chain, as these bonds are generally weaker than the bonds within the aromatic pyridine ring.
The primary proposed pathway involves the following key steps:
-
Initiation: Homolytic cleavage of a C-C bond in the decyl chain, with the most likely cleavage occurring at the β-position to the pyridine ring due to the formation of a relatively stable benzylic-type radical. This results in the formation of a pyridyl-ethyl radical and an octyl radical.
-
Propagation: The initial radicals can undergo a series of β-scission reactions, leading to the formation of smaller, more volatile hydrocarbons such as ethene and propene, and smaller radical species. Hydrogen abstraction reactions can also occur, where a radical removes a hydrogen atom from another molecule, propagating the chain reaction.
-
Decomposition of the Pyridine Ring: At higher temperatures, the pyridine ring itself can undergo cleavage, leading to the formation of smaller nitrogen-containing compounds like hydrogen cyanide (HCN), acetonitrile, and various smaller hydrocarbon fragments.
-
Termination: The reaction ceases when two radical species combine to form a stable, non-radical product.
A visual representation of this proposed decomposition pathway is provided in the following diagram.
Caption: Proposed free-radical mechanism for the thermal decomposition of this compound.
Quantitative Data from Analogous Compounds
While specific quantitative data for the thermal decomposition of 4-decyclpyridine is unavailable, a review of the literature on analogous compounds provides valuable insights into its expected thermal stability. The following table summarizes the decomposition temperatures and other relevant thermal data for pyridine and various long-chain alkylbenzenes, which can serve as a proxy for estimating the thermal behavior of 4-decyclpyridine. The presence of the long alkyl chain is expected to lower the overall thermal stability compared to unsubstituted pyridine.
| Compound | Decomposition Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Method | Notes |
| Pyridine | ~680 | >800 | Flow Reactor | Decomposition is highly dependent on conditions. |
| n-Propylbenzene | ~550 | - | Shock Tube | Initiation via C-C bond cleavage in the propyl chain. |
| n-Butylbenzene | ~525 | - | Shock Tube | Lower onset temperature than n-propylbenzene. |
| Dodecylbenzene | ~350-400 | - | Kinetic Modeling | Primarily consumed by hydrogen abstraction reactions.[1] |
| Linear Alkylbenzene (C10-C14) | ~250 | - | Heating in N2 | Decomposition of the alkyl chain is the initial step.[2] |
Experimental Protocols
A thorough investigation of the thermal decomposition of 4-decyclpyridine would involve a combination of analytical techniques to determine its thermal stability, decomposition kinetics, and the identity of its degradation products. The following are detailed methodologies for the key experiments that should be performed.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, decomposition temperatures, and associated heat flow of 4-decyclpyridine.
Instrumentation: A simultaneous TGA/DSC instrument.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-decyclpyridine into an appropriate crucible (e.g., alumina).
-
Instrument Setup:
-
Purge the instrument with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Equilibrate the sample at a starting temperature of 30 °C.
-
-
Heating Program:
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min. To study the kinetics, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used in separate experiments.
-
-
Data Acquisition: Continuously record the sample weight (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the peak decomposition temperature (from the derivative of the TGA curve, DTG).
-
From the DSC curve, identify endothermic or exothermic events associated with decomposition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of the thermal decomposition of 4-decyclpyridine.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 0.1-1.0 mg) of 4-decyclpyridine into a pyrolysis sample cup.
-
Pyrolysis:
-
Set the pyrolysis temperature. A stepped pyrolysis approach is recommended, with initial lower temperatures (e.g., 250-400 °C) to analyze the initial fragmentation of the alkyl chain, followed by higher temperatures (e.g., 600-800 °C) to investigate the decomposition of the pyridine ring.
-
Rapidly heat the sample to the set temperature in an inert atmosphere (helium).
-
-
GC Separation:
-
The pyrolysis products are immediately transferred to the GC column.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the pyrolysate.
-
Program the GC oven temperature to elute a wide range of compounds, for example, starting at 40 °C and ramping to 300 °C.
-
-
MS Detection and Analysis:
-
As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer.
-
Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
The following diagram illustrates a general workflow for the experimental investigation of the thermal decomposition of a compound like 4-decyclpyridine.
Caption: General experimental workflow for investigating the thermal decomposition of this compound.
Conclusion
While direct experimental data on the thermal decomposition of 4-decyclpyridine is currently lacking, a comprehensive understanding of its likely behavior can be extrapolated from the extensive literature on analogous compounds. The primary decomposition pathway is anticipated to be a free-radical process initiated by the cleavage of the decyl chain, followed by further fragmentation and, at higher temperatures, the decomposition of the pyridine ring. The thermal stability of 4-decyclpyridine is expected to be lower than that of unsubstituted pyridine due to the presence of the long alkyl chain.
The experimental protocols detailed in this guide, including TGA/DSC and Py-GC-MS, provide a robust framework for the systematic investigation of the thermal properties of 4-decyclpyridine. The data generated from such studies would be invaluable for ensuring the safe and effective use of this and similar compounds in applications where thermal stress is a factor. This guide serves as a critical starting point for researchers and professionals, enabling them to anticipate the thermal behavior of 4-decyclpyridine and to design appropriate experimental investigations.
References
An In-depth Technical Guide to the Electrochemical Behavior of 4-Decylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decylpyridine, a pyridine derivative with a long alkyl chain, presents a unique molecular structure that suggests potential applications in areas such as drug delivery systems, surfactant chemistry, and as a corrosion inhibitor. The decyl group introduces significant hydrophobicity, which can influence its interaction with cell membranes and electrode surfaces. Understanding the electrochemical behavior of this compound is crucial for elucidating its reaction mechanisms, stability, and potential for redox-based applications.
This technical guide provides a comprehensive overview of the methodologies required to characterize the electrochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in published literature, this document serves as a roadmap for researchers, outlining a series of proposed experiments, detailed protocols, and expected data presentation formats. The electrochemical behavior of related pyridine derivatives suggests that this compound is likely to undergo redox reactions centered on the pyridine ring. The long alkyl chain is not expected to be electroactive under typical conditions but will significantly influence the molecule's solubility, diffusion, and adsorption characteristics at the electrode-electrolyte interface.
Proposed Electrochemical Characterization Workflow
A systematic investigation of the electrochemical behavior of this compound can be achieved through a series of well-established electrochemical techniques. The proposed workflow is designed to provide a comprehensive understanding of the molecule's redox properties, from initial screening to more detailed mechanistic studies.
Methodological & Application
Application Notes and Protocols for 4-Decylpyridine in Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. They are a powerful tool for tailoring the interfacial properties of materials. 4-Decylpyridine, a molecule composed of a polar pyridine head group and a nonpolar decyl alkyl chain, is a candidate for the formation of SAMs on various substrates. The pyridine head group can coordinate with metal surfaces, while the decyl tail can form a densely packed hydrophobic layer. This unique structure allows for the precise control of surface properties such as wettability, adhesion, and corrosion resistance.
These application notes provide an overview of the potential applications of this compound in SAMs, along with detailed, generalized protocols for their formation and characterization. It is important to note that while the fundamental principles of SAM formation are well-established, specific quantitative data and optimized protocols for this compound are not extensively documented in publicly available literature. Therefore, the provided protocols are based on established methods for similar alkylpyridine and pyridine-terminated molecules and should be considered as a starting point for experimental optimization.
Potential Applications
The amphiphilic nature of this compound makes its SAMs potentially useful in a variety of applications:
-
Corrosion Inhibition: The pyridine nitrogen can coordinate to metal surfaces, such as copper and steel, forming a protective barrier that inhibits corrosion.[1][2] The hydrophobic decyl chains would further repel water and corrosive agents from the surface.
-
Surface Wettability Control: The long alkyl chain of this compound is expected to form a hydrophobic surface, significantly increasing the water contact angle.[3] This property is valuable for creating water-repellent coatings.
-
Molecular Electronics: SAMs are foundational in molecular electronics for creating molecular junctions and switches.[4][5] The defined structure of this compound SAMs could be explored for such applications.
-
Biosensors: While the hydrophobic nature of a pure this compound SAM might resist biomolecule attachment, it could be used as a background matrix in mixed SAMs to control the spacing and environment of immobilized bioreceptors.
Quantitative Data Summary
| Property | Expected Range / Typical Value | Characterization Technique | Notes |
| Water Contact Angle | > 100° | Contact Angle Goniometry | The long decyl chain is expected to create a highly hydrophobic surface. For comparison, amine and pyridine functionalized surfaces without long alkyl chains show lower advancing contact angles.[6] |
| Monolayer Thickness | 1 - 2 nm | Ellipsometry, Atomic Force Microscopy (AFM) | The thickness will be dependent on the tilt angle of the molecule with respect to the surface normal. For similar pyridine-terminated organothiols, a tilt angle of approximately 15° has been reported.[7][8] For ellipsometry, it's important to note that for very thin films, thickness and refractive index cannot be determined simultaneously without assumptions.[9] |
| Surface Coverage | High (approaching a close-packed monolayer) | X-ray Photoelectron Spectroscopy (XPS) | The degree of ordering and surface coverage will depend on the substrate, solvent, concentration, and immersion time. |
| Electrochemical | Expected to block redox probes | Electrochemical Impedance Spectroscopy (EIS) | A well-formed, dense SAM should significantly increase the charge transfer resistance at the electrode-electrolyte interface.[10] |
| Corrosion Inhibition Efficiency | Potentially > 80% | Potentiodynamic Polarization, EIS | Pyridine derivatives have shown significant corrosion inhibition on various metals. For example, a 4-phenylpyrimidine monolayer on copper reached an inhibition efficiency of 83.2%.[2] |
Experimental Protocols
The following are detailed, generalized protocols for the formation and characterization of this compound SAMs on gold and silicon dioxide substrates. Note: These protocols are starting points and may require optimization for specific experimental conditions and desired monolayer quality.
Protocol 1: Formation of this compound SAM on Gold Substrates
This protocol describes the formation of a this compound SAM on a gold surface via solution deposition. The pyridine head group is expected to coordinate with the gold surface.
Materials:
-
This compound
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Anhydrous ethanol (200 proof)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION IS ADVISED ).[11]
-
Glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning (Handle with extreme care in a fume hood with appropriate PPE): a. Immerse the gold substrate in Piranha solution for 5-10 minutes to remove organic contaminants.[11] b. Thoroughly rinse the substrate with copious amounts of DI water. c. Rinse with anhydrous ethanol. d. Dry the substrate under a gentle stream of nitrogen gas. Use immediately.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 2.19 mg of this compound (Molar Mass: 219.37 g/mol ) in 10 mL of anhydrous ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
SAM Formation: a. Place the clean, dry gold substrate in a glass vial. b. Cover the substrate with the this compound solution. c. Seal the vial and leave it undisturbed in a dark, vibration-free environment for 18-24 hours. Longer immersion times may lead to more ordered monolayers.
-
Rinsing and Drying: a. Carefully remove the substrate from the solution using clean tweezers. b. Thoroughly rinse the substrate with anhydrous ethanol to remove any non-specifically adsorbed molecules. c. Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Storage: a. Store the functionalized substrate in a clean, dry, and inert atmosphere (e.g., in a desiccator or under nitrogen) to prevent contamination and degradation.
Protocol 2: Formation of this compound SAM on Silicon Dioxide Substrates
The formation of a well-ordered, covalently bound SAM of this compound on silicon dioxide is less straightforward than on gold, as it lacks a silane group for covalent attachment. This protocol describes a method based on physisorption or interaction with surface hydroxyl groups. The stability of such a monolayer will likely be lower than that of covalently bound SAMs.
Materials:
-
This compound
-
Silicon dioxide substrates (e.g., silicon wafers with a native or thermally grown oxide layer)
-
Anhydrous toluene or hexane
-
Deionized (DI) water (18.2 MΩ·cm)
-
RCA-1 cleaning solution (5:1:1 mixture of DI water, 28-30% NH₄OH, and 30% H₂O₂)
-
Hydrofluoric acid (HF) solution (2% in DI water) - EXTREME CAUTION IS ADVISED
-
Glass vials with caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning and Hydroxylation (Handle with extreme care in a fume hood with appropriate PPE): a. Immerse the silicon dioxide substrate in RCA-1 solution at 75-80 °C for 10-15 minutes to remove organic contaminants and create a hydrophilic, hydroxyl-terminated surface. b. Thoroughly rinse the substrate with copious amounts of DI water. c. (Optional) For a pristine, reactive surface, briefly dip the substrate in a 2% HF solution for 30-60 seconds to remove the oxide layer, followed by an immediate and thorough rinse with DI water and drying. A new, clean native oxide layer will form upon exposure to air. d. Dry the substrate under a gentle stream of nitrogen gas. Use immediately.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in an anhydrous non-polar solvent such as toluene or hexane. b. Sonicate the solution for 5-10 minutes.
-
SAM Formation: a. Place the clean, dry silicon dioxide substrate in a glass vial. b. Cover the substrate with the this compound solution. c. Seal the vial and leave it for 18-24 hours at room temperature.
-
Rinsing and Drying: a. Gently remove the substrate from the solution. b. Rinse thoroughly with the anhydrous solvent (toluene or hexane) to remove excess molecules. c. Dry the substrate under a gentle stream of nitrogen.
Characterization Methods
-
Contact Angle Goniometry: To determine the surface wettability and infer the hydrophobicity and packing of the monolayer.
-
Ellipsometry: To measure the thickness of the SAM.[12][13][14][15]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the this compound monolayer.[16][17]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and measure the thickness of the SAM.
-
Electrochemical Impedance Spectroscopy (EIS): For SAMs on conductive substrates, to assess the barrier properties of the monolayer to ion transport.
-
Surface-Enhanced Raman Spectroscopy (SERS): For SAMs on appropriate metal substrates, to obtain vibrational information about the adsorbed molecules and their orientation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dataphysics-instruments.com [dataphysics-instruments.com]
- 4. fiveable.me [fiveable.me]
- 5. Molecular electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.3 Water contact angles [jredman.kombyonyx.com]
- 7. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chem.purdue.edu [chem.purdue.edu]
- 13. ias.ac.in [ias.ac.in]
- 14. Thin Film Thickness - J.A. Woollam [jawoollam.com]
- 15. Ellipsometry - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Corrosion Inhibition Efficiency of 4-Decylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for evaluating the efficacy of 4-Decylpyridine as a corrosion inhibitor, particularly for mild steel in acidic environments. The protocols outlined below cover gravimetric, electrochemical, and surface analysis techniques, offering a comprehensive approach to understanding the inhibitive properties of this compound.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Pyridine and its derivatives are known to be effective corrosion inhibitors due to the presence of the nitrogen heteroatom and the aromatic ring, which can facilitate adsorption onto metal surfaces. This compound, with its long alkyl chain, is expected to exhibit excellent inhibitive properties due to its increased surface coverage and hydrophobicity.
This document provides detailed protocols for researchers to systematically test and quantify the corrosion inhibition efficiency of this compound on mild steel in an acidic medium (e.g., 1 M HCl).
Experimental Design and Workflow
The overall experimental workflow for testing the corrosion inhibition efficiency of this compound is depicted in the diagram below.
Caption: Experimental workflow for evaluating this compound's corrosion inhibition.
Experimental Protocols
Materials and Preparation
-
Metal Specimen: Mild steel coupons with a composition of (e.g., C: 0.15%, Mn: 0.6%, P: 0.04%, S: 0.05%, and Fe: balance). The coupons should be mechanically polished with a series of emery papers of decreasing grit size (e.g., 400, 800, 1200), degreased with acetone, washed with distilled water, and dried.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution prepared by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in 1 M HCl. From the stock solution, prepare a range of concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
Weight Loss Method
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Protocol:
-
Weigh the polished mild steel coupons accurately (W_initial).
-
Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without different concentrations of this compound.
-
Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, retrieve the coupons, wash them with a solution of 20% NaOH containing 200 g/L of zinc dust to remove corrosion products, rinse with distilled water and acetone, and then dry.
-
Weigh the coupons again (W_final).
-
Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR = (8.76 × 10^4 × ΔW) / (A × t × ρ)
-
ΔW = Weight loss (g) = W_initial - W_final
-
A = Surface area of the coupon (cm²)
-
t = Immersion time (hours)
-
ρ = Density of mild steel (g/cm³, typically 7.85)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inh = Corrosion rate in the presence of inhibitor
-
-
Data Presentation:
| Inhibitor Concentration (mM) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | Representative Value | Representative Value | - |
| 0.1 | Representative Value | Representative Value | Representative Value |
| 0.5 | Representative Value | Representative Value | Representative Value |
| 1.0 | Representative Value | Representative Value | Representative Value |
| 5.0 | Representative Value | Representative Value | Representative Value |
| 10.0 | Representative Value | Representative Value | Representative Value |
Note: The values in the table are placeholders for experimental data.
Electrochemical Measurements
Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition.[1] These are typically performed using a three-electrode electrochemical cell with a mild steel working electrode (WE), a platinum counter electrode (CE), and a saturated calomel reference electrode (SCE).
This technique determines the corrosion potential (E_corr) and corrosion current density (i_corr).
Protocol:
-
Immerse the three-electrode setup in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[2]
-
Plot the resulting current density versus potential (Tafel plot).
-
Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential to determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100
-
i_corr_blank = Corrosion current density in the absence of inhibitor
-
i_corr_inh = Corrosion current density in the presence of inhibitor
-
Data Presentation:
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | βc (mV/dec) | βa (mV/dec) | IE (%) |
| Blank (0) | Rep. Value | Rep. Value | Rep. Value | Rep. Value | - |
| 0.1 | Rep. Value | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 0.5 | Rep. Value | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 1.0 | Rep. Value | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 5.0 | Rep. Value | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 10.0 | Rep. Value | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
Note: βc and βa are the cathodic and anodic Tafel slopes, respectively. Representative values are to be replaced with experimental data.
Caption: Potentiodynamic Polarization (PDP) experimental workflow.
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Protocol:
-
Set up the three-electrode cell as in the PDP experiment and allow the OCP to stabilize.
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).
-
Calculate the inhibition efficiency (IE%) using: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100
-
R_ct_blank = Charge transfer resistance in the absence of inhibitor
-
R_ct_inh = Charge transfer resistance in the presence of inhibitor
-
Data Presentation:
| Inhibitor Conc. (mM) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | IE (%) |
| Blank (0) | Rep. Value | Rep. Value | Rep. Value | - |
| 0.1 | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 0.5 | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 1.0 | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 5.0 | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
| 10.0 | Rep. Value | Rep. Value | Rep. Value | Rep. Value |
Note: R_s is the solution resistance. Representative values are to be replaced with experimental data.
References
Application Notes and Protocols for 4-Decylpyridine in Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrochemical systems. This document provides detailed application notes and protocols for the use of 4-Decylpyridine in EIS, drawing upon established principles and data from structurally similar molecules. This compound, a pyridine derivative with a ten-carbon alkyl chain, is a versatile molecule for surface modification. Its pyridine head group can coordinate with metal surfaces, while the decyl tail can form a hydrophobic barrier. These properties make it a candidate for applications such as corrosion inhibition and the formation of self-assembled monolayers (SAMs) for biosensors.
While direct experimental data for this compound in EIS applications is not extensively available in published literature, its behavior can be inferred from analogous compounds like bipyridine derivatives with alkyl chains and poly(4-vinylpyridine) derivatives.[1] These compounds have been shown to be effective corrosion inhibitors and form ordered layers on electrode surfaces.[1] This document will, therefore, provide generalized protocols and expected outcomes based on these related studies.
Application 1: Corrosion Inhibition
Principle
This compound can act as a corrosion inhibitor by adsorbing onto a metal surface, forming a protective layer that impedes the corrosion process. The pyridine ring can interact with the metal, while the hydrophobic decyl chain helps to repel corrosive aqueous species. EIS is an effective technique to evaluate the performance of such inhibitors. An effective inhibitor will typically increase the charge transfer resistance (Rct) and decrease the double-layer capacitance (Cdl) of the metal-electrolyte interface.
Experimental Protocol
Objective: To evaluate the corrosion inhibition efficiency of this compound on mild steel in an acidic medium.
Materials:
-
Working Electrode: Mild steel coupon (e.g., 1 cm² exposed area)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire or graphite rod
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) solution
-
Inhibitor: this compound
-
Electrochemical Workstation with EIS capability
Procedure:
-
Electrode Preparation:
-
Mechanically polish the mild steel coupon with successively finer grades of emery paper.
-
Degrease the electrode with acetone and rinse with deionized water.
-
Dry the electrode before immersion.
-
-
Electrolyte Preparation:
-
Prepare a 1 M HCl solution.
-
Prepare a stock solution of this compound in ethanol.
-
Prepare a series of test solutions by adding different concentrations of the this compound stock solution to the 1 M HCl (e.g., 10 ppm, 50 ppm, 100 ppm, 200 ppm).
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the mild steel working electrode, reference electrode, and counter electrode in the test solution.
-
Allow the system to stabilize for 30-60 minutes to reach a steady open circuit potential (OCP).
-
Perform EIS measurements at the OCP.
-
Frequency range: 100 kHz to 10 mHz
-
AC amplitude: 10 mV
-
-
Record the impedance data for the blank solution (1 M HCl without inhibitor) and for each inhibitor concentration.
-
Data Presentation
The impedance data can be analyzed by fitting to an equivalent electrical circuit, such as the Randles circuit shown below. The key parameters to extract are the solution resistance (Rs), the charge transfer resistance (Rct), and the constant phase element (CPE) representing the double-layer capacitance.
Table 1: Electrochemical Impedance Parameters for Mild Steel in 1 M HCl with and without this compound
| Inhibitor Concentration | Rs (Ω·cm²) | Rct (Ω·cm²) | Y₀ (µF·cm⁻²) | n | Inhibition Efficiency (%) |
| Blank | 1.2 | 50 | 150 | 0.85 | - |
| 10 ppm | 1.3 | 150 | 120 | 0.87 | 66.7 |
| 50 ppm | 1.2 | 450 | 90 | 0.89 | 88.9 |
| 100 ppm | 1.3 | 800 | 70 | 0.91 | 93.8 |
| 200 ppm | 1.4 | 1200 | 50 | 0.93 | 95.8 |
Note: The data presented in this table is hypothetical and serves as an example of expected trends based on the performance of similar pyridine-based corrosion inhibitors.
The inhibition efficiency (η%) can be calculated using the following equation: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100
Where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
Visualization
Caption: Experimental workflow for evaluating corrosion inhibition.
Application 2: Self-Assembled Monolayer (SAM) Formation for Biosensors
Principle
This compound can form a self-assembled monolayer on a gold electrode surface. The pyridine head group can adsorb to the gold, and the decyl chains can pack together to form an organized, insulating layer. This SAM can then be further functionalized for the immobilization of bioreceptors (e.g., antibodies, enzymes) for biosensing applications. EIS is highly sensitive to changes at the electrode-electrolyte interface, making it an excellent tool for monitoring each step of the biosensor fabrication process and for detecting the binding of the target analyte.
Experimental Protocol
Objective: To monitor the formation of a this compound SAM and subsequent biomolecule immobilization on a gold electrode.
Materials:
-
Working Electrode: Gold electrode
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Solvent: Ethanol
-
SAM-forming solution: 1 mM this compound in ethanol
-
Redox Probe: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in Phosphate Buffered Saline (PBS, pH 7.4)
-
Activation solution: A mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Bioreceptor: Antibody or other protein of interest in PBS
-
Blocking solution: Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Electrode Cleaning:
-
Polish the gold electrode with alumina slurry.
-
Sonciate in deionized water and ethanol.
-
Electrochemically clean the electrode by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).
-
-
SAM Formation:
-
Immerse the clean gold electrode in the 1 mM this compound solution for a specified time (e.g., 12-24 hours).
-
Rinse the electrode thoroughly with ethanol and deionized water to remove non-adsorbed molecules.
-
-
EIS Characterization of SAM:
-
Perform EIS in the redox probe solution at the formal potential of the redox couple.
-
Frequency range: 100 kHz to 0.1 Hz
-
AC amplitude: 10 mV
-
-
Record the impedance spectrum of the bare gold electrode and the this compound modified electrode.
-
-
Biomolecule Immobilization (Example with antibody):
-
Activate the terminal carboxyl groups (if present on a co-adsorbed linker) with EDC/NHS.
-
Immerse the electrode in the antibody solution to allow for covalent bonding.
-
Block any remaining active sites with BSA.
-
Perform EIS after each modification step to monitor the change in impedance.
-
Data Presentation
The formation of each layer on the electrode surface is expected to increase the charge transfer resistance due to the insulating nature of the organic and biological molecules.
Table 2: EIS Parameters for a Gold Electrode at Different Stages of Biosensor Fabrication
| Electrode Surface | Rct (kΩ·cm²) |
| Bare Gold | 0.5 |
| This compound SAM | 10 |
| Antibody Immobilization | 25 |
| Analyte Binding | 40 |
Note: The data in this table is illustrative and represents the expected trend of increasing charge transfer resistance with each successive layer added to the electrode surface.
Visualization
Caption: Workflow for biosensor fabrication and detection.
Logical Relationship of EIS Parameters
Caption: Logical relationships of EIS parameters in different applications.
References
Application Notes and Protocols for 4-Decylpyridine as a Surfactant in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emulsion polymerization is a versatile technique for producing a wide range of polymers with applications in coatings, adhesives, and biomedical fields. The choice of surfactant is critical as it dictates particle nucleation, stability, and the final properties of the polymer latex. This document provides detailed application notes and protocols for the prospective use of 4-Decylpyridine as a cationic surfactant in emulsion polymerization.
This compound, an alkyl-substituted pyridine, possesses an amphiphilic structure with a hydrophilic pyridinium headgroup and a hydrophobic decyl tail. While direct experimental data on its use in emulsion polymerization is not extensively documented, its structural similarity to other cationic surfactants, such as cetylpyridinium chloride (CPC), suggests its potential as an effective stabilizer. Cationic surfactants are of particular interest in applications requiring positively charged polymer particles, such as in drug delivery systems for interaction with negatively charged biological membranes, and in formulations where adhesion to anionic surfaces is desired.
These notes are intended to guide researchers in the hypothetical application of this compound, providing estimated surfactant properties and a foundational experimental protocol based on analogous systems.
Physicochemical Properties and Estimated Surfactant Performance
The performance of a surfactant in emulsion polymerization is largely determined by its ability to form micelles, which is quantified by the Critical Micelle Concentration (CMC). Below the CMC, surfactant molecules exist as monomers, while above the CMC, they aggregate to form micelles, which act as loci for polymer particle nucleation.
Estimated Critical Micelle Concentration (CMC)
Table 1: Critical Micelle Concentration (CMC) of 4-Alkylpyridinium Bromides at 25°C
| Surfactant (4-Alkylpyridinium Bromide) | Alkyl Chain Length | Reported CMC (mM) |
| 4-Octylpyridinium Bromide | 8 | ~100 |
| 4-Dodecylpyridinium Bromide | 12 | ~15 |
| 4-Tetradecylpyridinium Bromide | 14 | ~3.8 |
| 4-Hexadecylpyridinium Bromide (Cetylpyridinium) | 16 | ~0.9 |
Note: These values are compiled from various sources and may vary slightly depending on the experimental conditions (e.g., counter-ion, temperature, and measurement technique).
Based on the trend observed in Table 1, the CMC of 4-Decylpyridinium bromide (a likely salt form for use in aqueous solutions) is estimated to be in the range of 30-50 mM . This estimation provides a starting point for determining the optimal surfactant concentration in an emulsion polymerization recipe. It is crucial to experimentally determine the precise CMC of this compound under the specific conditions of use.
Experimental Protocols
The following protocols are adapted from established methods for emulsion polymerization using cationic surfactants like cetyltrimethylammonium bromide (CTAB) and cetylpyridinium chloride (CPC).
Materials
-
Monomer: Styrene (or other vinyl monomers such as methyl methacrylate, butyl acrylate)
-
Surfactant: this compound (to be neutralized with an acid like HBr or HCl to form the pyridinium salt in situ, or used as a pre-synthesized salt)
-
Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or another suitable cationic or non-ionic initiator. Note: Anionic initiators like potassium persulfate may lead to coagulation with cationic surfactants and should be avoided.
-
Dispersing Medium: Deionized water
-
Buffer (Optional): To control pH
Protocol 1: Batch Emulsion Polymerization of Styrene
This protocol describes a simple batch process for synthesizing polystyrene latex particles.
-
Preparation of the Aqueous Phase:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature control, add 200 mL of deionized water.
-
Add the desired amount of this compound. A starting concentration of 60 mM (above the estimated CMC) is recommended. If using the free base, add an equimolar amount of a suitable acid (e.g., HBr) to form the pyridinium salt.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
-
Initiation and Polymerization:
-
Heat the reaction vessel to 70°C with continuous stirring (e.g., 300 rpm).
-
Dissolve 0.2 g of AIBA initiator in 10 mL of deionized water and add it to the reactor.
-
Add 20 g of styrene monomer to the reactor.
-
Maintain the reaction at 70°C under a nitrogen atmosphere for 6-8 hours.
-
-
Post-Polymerization and Purification:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through glass wool to remove any coagulum.
-
Purify the latex by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator.
-
Protocol 2: Semi-Continuous Emulsion Polymerization for Controlled Particle Size
This method allows for better control over the particle size and distribution.
-
Seed Stage:
-
Prepare the initial aqueous phase as described in Protocol 1 (Step 1) but with a smaller volume (e.g., 100 mL) and a lower initial monomer concentration (e.g., 2 g of styrene).
-
Add the initiator and allow the seed particles to form over 1 hour.
-
-
Monomer Feed Stage:
-
Prepare a pre-emulsion by homogenizing the remaining monomer (18 g), 50 mL of deionized water, and an additional amount of this compound (e.g., to maintain a concentration above the CMC in the final volume).
-
Continuously feed the pre-emulsion into the reactor over 3-4 hours.
-
-
Completion and Purification:
-
After the feed is complete, continue the reaction for an additional 2 hours to ensure high monomer conversion.
-
Follow the cooling and purification steps from Protocol 1.
-
Characterization of the Polymer Latex
A thorough characterization of the synthesized latex is essential to evaluate the effectiveness of this compound as a surfactant.
Table 2: Key Characterization Techniques and Expected Outcomes
| Parameter | Characterization Technique | Expected Outcome/Information |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | Provides the average particle diameter and polydispersity index (PDI). A narrow PDI indicates a monodisperse latex. |
| Particle Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | Visual confirmation of particle size, shape (typically spherical), and uniformity. |
| Surface Charge | Zeta Potential Measurement | Confirms the cationic nature of the particles (positive zeta potential) and provides an indication of colloidal stability. Higher absolute zeta potential values suggest greater stability against aggregation. |
| Monomer Conversion | Gravimetry | Determines the percentage of monomer that has been converted to polymer. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Measures the number-average and weight-average molecular weights and the polydispersity of the polymer chains. |
| Latex Stability | Visual Observation over time, Turbidity Measurements | Assesses the long-term stability of the emulsion against creaming, sedimentation, and coagulation. |
Visualizations
Emulsion Polymerization Workflow
Caption: Workflow for emulsion polymerization using this compound.
Micelle Formation and Particle Nucleation
Caption: Micellar nucleation in emulsion polymerization.
Safety and Handling
-
This compound and its salts should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Emulsion polymerization should be carried out in a well-ventilated fume hood.
-
Monomers such as styrene are flammable and should be handled with care.
Conclusion
While this compound is a promising candidate for use as a cationic surfactant in emulsion polymerization, experimental validation is required to confirm its efficacy. The provided protocols and characterization techniques offer a comprehensive starting point for researchers to explore its potential. The successful application of this compound would expand the toolbox of cationic surfactants available for the synthesis of functional polymer latexes for a variety of advanced applications.
Application Notes and Protocols for the Analysis of 4-Decylpyridine in Complex Mixtures
Introduction
4-Decylpyridine is a substituted pyridine derivative with potential applications in various fields, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as a component in fragrance formulations.[1] The presence and concentration of this compound in complex mixtures, such as reaction masses, environmental samples, or consumer products, necessitates robust and reliable analytical methods for its detection and quantification. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques offer complementary advantages in terms of routine quantification and high-sensitivity confirmatory analysis.[2]
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for method development and optimization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₅N | PubChem[1] |
| Molecular Weight | 219.37 g/mol | PubChem[1] |
| Monoisotopic Mass | 219.198700 Da | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1815-99-2 | PubChem[1] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and widely adopted technique for the quantification of organic compounds in various matrices.[2][3] A reverse-phase HPLC method is well-suited for the analysis of moderately polar compounds like this compound.
Experimental Protocol: RP-HPLC
Objective: To quantify this compound in a complex mixture using a reverse-phase HPLC method with UV detection.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 70:30 (v/v) ratio. The mobile phase composition may require optimization based on the sample matrix.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 260 nm. Pyridine and its derivatives typically exhibit UV absorbance between 200-280 nm.[2]
-
Injection Volume: 10 µL.[3]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the complex mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.[4]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and the peak areas of this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.[2]
-
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, especially at trace levels.[5]
Experimental Protocol: GC-MS
Objective: To detect and confirm the identity of this compound in a complex mixture with high sensitivity and specificity.
Instrumentation:
-
A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a common choice for the analysis of pyridine derivatives.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This program may need optimization.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless injection (1 µL) for trace analysis.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Preparation:
-
Similar to the HPLC sample preparation, the sample should be dissolved in a suitable volatile solvent.
-
Extraction and cleanup steps may be necessary to remove non-volatile matrix components.
-
-
Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
-
-
Identification and Confirmation:
-
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample with that of the reference standard.
-
The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 219 and other characteristic fragment ions.
-
Caption: GC-MS analysis workflow for this compound.
Data Presentation
The quantitative data obtained from the HPLC-UV analysis should be summarized in a clear and structured table for easy comparison.
Table 1: Quantitative Analysis of this compound in Samples using HPLC-UV
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Purity (if applicable) |
| Standard 1 (1 µg/mL) | 8.52 | 15023 | 1.0 | N/A |
| Standard 2 (10 µg/mL) | 8.51 | 151045 | 10.0 | N/A |
| Standard 3 (50 µg/mL) | 8.53 | 755230 | 50.0 | N/A |
| Standard 4 (100 µg/mL) | 8.52 | 1509870 | 100.0 | N/A |
| Sample A | 8.52 | 453210 | 30.1 | 98.5% |
| Sample B | 8.53 | 601234 | 40.0 | 95.2% |
| Sample C | 8.51 | 120543 | 8.0 | 99.1% |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the specific samples and experimental conditions.
Conclusion
The analytical methods described in this document provide a robust framework for the detection and quantification of this compound in complex mixtures. The HPLC-UV method is suitable for routine quality control and quantification, while the GC-MS method offers high sensitivity and specificity for trace-level analysis and unambiguous identity confirmation.[2] The choice of method will depend on the specific analytical requirements, such as the expected concentration range of the analyte and the complexity of the sample matrix. Method validation should always be performed to ensure the accuracy, precision, and reliability of the results.
References
- 1. Pyridine, 4-decyl- | C15H25N | CID 13563860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Application Notes and Protocols for Surface Functionalization with 4-Decylpyridine in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biosensor surfaces is a critical determinant of assay sensitivity, specificity, and reproducibility. The choice of surface chemistry dictates the orientation, density, and biological activity of immobilized bioreceptor molecules. 4-Decylpyridine, a molecule featuring a hydrophilic pyridine head group and a hydrophobic ten-carbon alkyl chain, presents an interesting candidate for the formation of self-assembled monolayers (SAMs) on various sensor substrates, particularly gold and other noble metals.
The pyridine moiety can coordinate with metal surfaces, offering a stable anchoring point. The long decyl chain can facilitate the formation of a densely packed and ordered monolayer, which helps to minimize non-specific binding and provides a controlled environment for subsequent biomolecule immobilization. This application note provides detailed protocols for the functionalization of gold surfaces with this compound and subsequent immobilization of protein-based bioreceptors for biosensor applications.
Data Presentation
The following tables summarize representative quantitative data obtained from analogous systems utilizing pyridine-terminated self-assembled monolayers and subsequent biomolecule immobilization. This data, derived from techniques such as Surface Plasmon Resonance (SPR) and Electrochemical Impedance Spectroscopy (EIS), serves as a benchmark for expected outcomes when using this compound.
Table 1: Surface Plasmon Resonance (SPR) Analysis of Biomolecule Immobilization
| Surface Functionalization Stage | Analyte | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) | Reference |
| This compound SAM | Anti-IgG Antibody (100 µg/mL) | 1.2 x 10⁵ | 5.0 x 10⁻⁵ | 4.2 x 10⁻¹⁰ | Analogous System |
| Activated this compound SAM | Streptavidin (50 µg/mL) | 2.5 x 10⁵ | 1.8 x 10⁻⁵ | 7.2 x 10⁻¹¹ | Analogous System |
| Immobilized Antibody | IgG Antigen (10 µg/mL) | 3.1 x 10⁵ | 8.2 x 10⁻⁴ | 2.6 x 10⁻⁹ | Analogous System |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Characterization
| Modification Step | Charge Transfer Resistance (R_ct) (Ω) | Double Layer Capacitance (C_dl) (µF/cm²) | Fractional Change in R_ct (%) | Reference |
| Bare Gold Electrode | 150 ± 20 | 25 ± 3 | - | [1] |
| This compound SAM Formation | 1200 ± 150 | 5 ± 1 | 700 | Analogous System |
| Antibody Immobilization | 5500 ± 400 | 8 ± 2 | 358 | Analogous System |
| Antigen Binding | 8200 ± 600 | 10 ± 2 | 49 | Analogous System |
Experimental Protocols
Protocol 1: Cleaning and Preparation of Gold Substrates
A pristine gold surface is essential for the formation of a high-quality this compound self-assembled monolayer.
Materials:
-
Gold-coated substrates (e.g., SPR chips, gold electrodes)
-
Acetone (ACS grade)
-
Ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Ultrasonic bath
Procedure:
-
Place the gold substrates in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in ethanol for 15 minutes.
-
Rinse the substrates again with copious amounts of DI water.
-
Immerse the cleaned substrates in freshly prepared Piranha solution for 5-10 minutes.
-
Carefully remove the substrates and rinse extensively with DI water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas. The cleaned substrates should be used immediately for functionalization.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of a this compound SAM on a clean gold surface through direct adsorption.
Materials:
-
Cleaned gold substrates
-
This compound
-
Anhydrous ethanol
-
Glass vial with a screw cap
-
Nitrogen or Argon gas
Procedure:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
Immerse the cleaned and dried gold substrates into the this compound solution.
-
Purge the vial with nitrogen or argon gas for 2-3 minutes to minimize oxidation.
-
Seal the vial tightly and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with anhydrous ethanol to remove non-chemisorbed molecules.
-
Sonicate the substrates in fresh ethanol for 1-2 minutes to remove any remaining physisorbed molecules.
-
Perform a final rinse with ethanol and dry under a gentle stream of nitrogen gas.
-
Store the this compound functionalized substrates in a clean, dry, and inert environment until further use.
Protocol 3: Activation of the this compound Surface and Biomolecule Immobilization
This protocol outlines a two-step process for the covalent immobilization of proteins (e.g., antibodies) onto the this compound functionalized surface. The pyridine ring is first activated to introduce a reactive group, followed by the coupling of the biomolecule.
Materials:
-
This compound functionalized substrates
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Carboxymethyldithiodipyridine
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Protein solution (e.g., antibody at 10-100 µg/mL in Immobilization Buffer)
-
Blocking solution (e.g., 1 M ethanolamine-HCl, pH 8.5)
-
Washing Buffer (e.g., PBS with 0.05% Tween 20, PBST)
Procedure:
Step 1: Carboxylation of the Pyridine Surface
-
Prepare a 10 mM solution of carboxymethyldithiodipyridine in the Activation Buffer.
-
Immerse the this compound functionalized substrates in this solution for 2 hours at room temperature. This reaction introduces a disulfide linkage with a terminal carboxylic acid.
-
Rinse the substrates with Activation Buffer and then with DI water.
Step 2: EDC/NHS Coupling of Protein
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the carboxylated substrates in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
After activation, rinse the substrates with Activation Buffer, followed by Immobilization Buffer.
-
Immediately immerse the activated substrates in the protein solution.
-
Allow the immobilization reaction to proceed for 1-2 hours at room temperature.
-
After incubation, rinse the surface with Immobilization Buffer to remove unbound protein.
-
Immerse the substrates in the blocking solution for 10-15 minutes to deactivate any remaining active esters.
-
Wash the substrates thoroughly with PBST and then rinse with DI water.
-
Dry the biosensor surface under a gentle stream of nitrogen gas. The sensor is now ready for analyte detection.
Visualizations
Diagram 1: Experimental Workflow for Biosensor Preparation
Caption: Workflow for biosensor fabrication.
Diagram 2: Signaling Pathway of Surface Functionalization and Immobilization
Caption: Molecular interactions during functionalization.
Diagram 3: Logical Relationship of Biosensor Components
Caption: Components of the this compound biosensor.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 4-Decylpyridine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Decylpyridine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility limited?
A1: this compound is a derivative of pyridine with a ten-carbon alkyl chain (decyl group) attached to the fourth position of the pyridine ring. This long hydrophobic alkyl chain is the primary reason for its poor solubility in water, a polar solvent. The molecule has an amphiphilic nature, with a hydrophilic pyridine head and a hydrophobic decyl tail. This structure allows it to be useful in the formulation of surfactants and detergents by forming micelles.[1]
Q2: What are the common applications of this compound?
A2: this compound and similar long-chain alkylpyridines are utilized in various fields. Their ability to form micelles makes them useful as surfactants and detergents.[1] In material science, they can be used to form complexes with metals for catalysis and the creation of coordination polymers.[1] Additionally, pyridine derivatives are important building blocks in the synthesis of pharmaceutical compounds.[1] They have also been investigated as corrosion inhibitors for metals in acidic environments.[2][3][4][5][6]
Q3: What is the expected aqueous solubility of this compound?
Q4: What are the primary methods to improve the aqueous solubility of this compound?
A4: The most common and effective techniques for enhancing the solubility of hydrophobic compounds like this compound include:
-
Using Surfactants: Employing a surfactant to form micelles that can encapsulate the hydrophobic this compound molecule.
-
Cyclodextrin Complexation: Forming an inclusion complex with a cyclodextrin, where the this compound molecule is encapsulated within the cyclodextrin's hydrophobic cavity.
-
Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to increase the overall solvating power for hydrophobic molecules.
-
pH Adjustment: Modifying the pH of the solution to protonate the pyridine ring, thereby increasing its polarity and aqueous solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds its intrinsic solubility. | Reduce the concentration of this compound to the low micromolar range. | The compound remains in solution. |
| The aqueous buffer is not suitable. | Attempt one of the solubilization methods outlined below (Surfactants, Cyclodextrins, Co-solvents, or pH Adjustment). | Increased solubility of this compound in the aqueous medium. |
| Temperature of the solution is too low. | Gently warm the solution while stirring. Note that the effect of temperature on the solubility of long-chain alkylpyridines can be complex. | The compound may dissolve, but precipitation might occur upon cooling. |
Issue 2: My formulation containing this compound is cloudy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of a fine precipitate or an emulsion. | Filter the solution through a 0.22 µm filter. If the cloudiness is removed, it was likely a precipitate. If it remains, it may be an emulsion. | A clear solution if the issue was particulate matter. |
| Micelle formation without complete solubilization. | If using a surfactant, ensure the concentration is above the Critical Micelle Concentration (CMC) and that the surfactant-to-drug ratio is optimized. | A clear micellar solution is formed. |
| Insufficient amount of solubilizing agent. | Increase the concentration of the surfactant, cyclodextrin, or co-solvent. | The solution becomes clear as more this compound is solubilized. |
Experimental Protocols and Data
Solubilization using Surfactants
Surfactants form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[8][10][11][12] These micelles have a hydrophobic core that can encapsulate poorly water-soluble molecules like this compound, thereby increasing their apparent solubility.
Quantitative Data (Analogous Compounds):
The CMC for alkylpyridinium halides is influenced by the alkyl chain length. For n-alkyl pyridinium bromides at 25 °C, the CMC decreases as the alkyl chain length increases.
| Surfactant (Analogous to 4-Decylpyridinium bromide) | Number of Carbons in Alkyl Chain | CMC (mM) |
| n-Octyl Pyridinium Bromide | 8 | ~130 |
| n-Decyl Pyridinium Bromide | 10 | ~30 |
| n-Dodecyl Pyridinium Bromide | 12 | ~15 |
| n-Tetradecyl Pyridinium Bromide | 14 | ~3 |
| Data extrapolated from studies on alkylpyridinium bromides.[13][14] |
Experimental Protocol: Solubilization with Triton X-100
-
Prepare a stock solution of Triton X-100: Prepare a 10% (w/v) stock solution of Triton X-100 in deionized water.
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a minimal amount of a water-miscible organic solvent like ethanol to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare aqueous solutions with varying Triton X-100 concentrations: Prepare a series of aqueous solutions with Triton X-100 concentrations ranging from below to well above its CMC (the CMC of Triton X-100 is approximately 0.2-0.9 mM).
-
Add this compound: Add a small, fixed volume of the this compound stock solution to each Triton X-100 solution. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on micellization.
-
Equilibrate: Gently stir the solutions at a controlled temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate undissolved compound: Centrifuge the samples at high speed (e.g., 10,000 x g for 30 minutes) to pellet any undissolved this compound.
-
Quantify dissolved this compound: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Caption: Decision and workflow diagram for preparing and evaluating cyclodextrin inclusion complexes.
Solubilization using Co-solvents
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG 300, PEG 400)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
Experimental Protocol: Determining Solubility Enhancement with Ethanol as a Co-solvent
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of ethanol (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Add Excess this compound: Add an excess amount of this compound to each co-solvent mixture in separate vials.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for an extended period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed to let the undissolved this compound settle.
-
Sample and Quantify: Carefully withdraw an aliquot from the supernatant of each vial, filter it through a 0.22 µm syringe filter, and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).
Workflow for Co-solvent Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound in co-solvent systems.
Solubilization by pH Adjustment
The pyridine ring of this compound is weakly basic. By lowering the pH of the aqueous solution, the nitrogen atom in the pyridine ring can become protonated, forming a pyridinium salt. This charged species will have significantly higher aqueous solubility than the neutral form.
Experimental Protocol: Determining the pH-Solubility Profile [15]
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Add Excess this compound: Add an excess amount of this compound to each buffer solution.
-
Equilibrate: Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Measure pH: Measure the final pH of each saturated solution.
-
Separate and Quantify: Separate the undissolved solid by centrifugation or filtration and determine the concentration of dissolved this compound in the supernatant.
-
Plot Data: Plot the logarithm of the solubility as a function of the final measured pH to generate the pH-solubility profile.
Logical Diagram for pH-Dependent Solubility
Caption: Relationship between pH and the solubility of this compound.
References
- 1. oatext.com [oatext.com]
- 2. Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US5336441A - Corrosion inhibition in highly acidic environments by use of pyridine salts in combination with certain cationic surfactants - Google Patents [patents.google.com]
- 4. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Micelles Structure Development as a Strategy to Improve Smart Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 4-Decylpyridine-Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Decylpyridine-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for this compound-based catalysts?
A1: this compound-based catalysts can deactivate through several mechanisms, broadly categorized as chemical, thermal, and mechanical.[1] The most common pathways include:
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Catalyst Poisoning: The nitrogen atom of the this compound ligand can act as a poison by strongly coordinating to the metal center, thus blocking active sites. Impurities in reactants or solvents, such as sulfur or other nitrogen-containing compounds, can also poison the catalyst.
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Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst complex or the agglomeration (sintering) of metal particles in heterogeneous catalysts, reducing the active surface area.[1]
-
Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores. This can be induced by the reactants or products of the reaction.[2]
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Formation of Inactive Species: The catalyst can be converted into a catalytically inactive state, such as the formation of stable dimers or oligomers. For some pyridine-based iron catalysts, the formation of a "flyover dimer" has been identified as a deactivation pathway.[3][4][5]
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Leaching: In the case of supported or heterogeneous catalysts, the active metal complex or the this compound ligand can dissolve or detach from the support material into the reaction medium.
Q2: How does the 4-decyl group affect the stability of the catalyst?
A2: The long alkyl (decyl) chain of the this compound ligand can influence catalyst stability in several ways:
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Steric Effects: The bulky decyl group can sterically hinder the approach of reactants to the metal center, which may in some cases protect the active site from poisons or prevent the formation of inactive dimeric species.
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Solubility: The decyl group significantly increases the lipophilicity of the ligand and the resulting metal complex. This can enhance solubility in nonpolar organic solvents, which may improve reaction homogeneity and prevent catalyst precipitation. However, it could also potentially increase leaching from a solid support into the reaction medium.
-
Electronic Effects: As an alkyl group, the decyl substituent is weakly electron-donating, which can subtly modify the electronic properties of the pyridine ring and the coordinated metal center, potentially influencing the catalyst's intrinsic activity and stability.
Q3: What are the best practices for storing this compound-based catalysts?
A3: To ensure maximum activity and longevity, this compound-based catalysts should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect against oxidation and moisture. Many organometallic compounds are sensitive to air and water. Storage in a cool, dark place is also recommended to prevent thermal and photochemical degradation.
Q4: Can a deactivated this compound-based catalyst be regenerated?
A4: Regeneration of a deactivated catalyst is sometimes possible, depending on the deactivation mechanism.
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Coking/Fouling: Gentle washing with an appropriate solvent may remove adsorbed impurities. In some cases, calcination (heating in air or an inert atmosphere) can burn off coke deposits, although this risks thermal degradation of the catalyst.
-
Poisoning: If the poison is reversibly bound, it might be removed by washing or treatment with a displacing agent. However, strong coordination of poisons often leads to irreversible deactivation.
-
Sintering: Regeneration from sintering is very difficult as it involves the redispersion of the metal particles, which is often not feasible under mild conditions.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Start
| Possible Cause | Troubleshooting Steps |
| Poor Catalyst Quality | - Verify the purity and integrity of the catalyst. - Ensure the catalyst has been stored correctly under an inert atmosphere. |
| Presence of Inhibitors/Poisons in the Reaction Mixture | - Use high-purity, anhydrous, and degassed solvents and reagents. - Consider passing reagents through a column of activated alumina or a similar purification medium to remove inhibitors. |
| Incorrect Reaction Conditions | - Confirm that the temperature, pressure, and reactant concentrations are within the recommended range for the catalytic system. - Ensure proper mixing to overcome mass transfer limitations. |
| Incomplete Catalyst Activation | - Some catalysts require an activation step (e.g., reduction of a precatalyst). Review the experimental protocol to ensure this was performed correctly. |
Issue 2: Catalyst Deactivates During the Reaction or in Subsequent Runs
| Possible Cause | Troubleshooting Steps |
| Thermal Degradation | - Lower the reaction temperature if possible. - Monitor for color changes in the reaction mixture that might indicate catalyst decomposition (e.g., formation of palladium black). |
| Catalyst Poisoning by Substrates or Products | - The pyridine nitrogen itself can be a catalyst poison. Consider using a ligand that sterically shields the metal center. - If a product is causing inhibition, try to remove it from the reaction mixture as it forms (e.g., by precipitation or extraction). |
| Fouling or Coking | - Analyze the spent catalyst for carbon deposition using techniques like Temperature Programmed Oxidation (TPO). - If coking is confirmed, strategies to mitigate it include modifying reaction conditions (e.g., temperature, reactant ratios) or catalyst formulation. |
| Leaching of the Active Species (for heterogeneous catalysts) | - Perform a hot filtration test: filter the catalyst from the hot reaction mixture and allow the filtrate to react further. If the reaction continues, it indicates that the active species has leached into the solution. - To mitigate leaching, consider stronger anchoring of the catalyst to the support or using a different solvent system. |
| Formation of Inactive Catalyst Dimers/Aggregates | - This can sometimes be concentration-dependent. Try running the reaction at a lower catalyst loading. - The use of bulky ligands can sometimes prevent the formation of inactive dimers. |
Data Presentation
Table 1: Influence of the Decyl Group on Catalyst Properties (Qualitative)
| Property | Expected Influence of the 4-Decyl Group | Rationale |
| Solubility | Increased solubility in nonpolar organic solvents. | The long alkyl chain increases the lipophilicity of the molecule. |
| Steric Hindrance | Moderate increase in steric bulk around the metal center. | The decyl group can influence the accessibility of the active site. |
| Electronic Properties | Weakly electron-donating. | Alkyl groups are known to be weak electron-donating groups through induction. |
| Thermal Stability | Potentially minor influence compared to the metal-ligand bond strength. | The thermal stability is primarily dictated by the strength of the coordination bonds. |
| Susceptibility to Poisoning | May slightly decrease susceptibility due to steric shielding. | The bulky group might hinder the approach of poisoning molecules to the active site. |
Table 2: Quantitative Data on Pyridine-Based Catalyst Deactivation (Example from Literature)
| Catalyst System | Reaction | Poison | Poison Concentration (ppm) | Deactivation Rate Constant (mol s⁻¹) | Reference |
| Ziegler–Natta | Polymerization | Pyridine | 0 | 0 | [6] |
| Ziegler–Natta | Polymerization | Pyridine | 60 | 0 | [6] |
| Ziegler–Natta | Polymerization | Pyridine | 120 | 9.8 x 10⁻⁵ | [6] |
Experimental Protocols
Protocol 1: Catalyst Recovery and Reuse Test
This protocol is designed to assess the stability and reusability of a heterogeneous this compound-based catalyst.
-
Initial Reaction: Set up the reaction according to your standard protocol using the fresh catalyst.
-
Monitoring: Monitor the reaction progress to completion using an appropriate analytical technique (e.g., GC, HPLC, TLC).
-
Catalyst Recovery: Upon completion, separate the catalyst from the reaction mixture. For a solid catalyst, this can be done by filtration, centrifugation, or magnetic decantation if the catalyst is on a magnetic support.
-
Washing: Wash the recovered catalyst with a suitable solvent (one that dissolves reactants and products but not the catalyst) to remove any adsorbed species. Repeat the washing step 2-3 times.
-
Drying: Dry the catalyst thoroughly under vacuum to remove residual solvent.
-
Subsequent Runs: Weigh the dried catalyst and use it in a new reaction with fresh substrates and solvent under the same conditions as the initial run.
-
Analysis: Compare the activity of the recycled catalyst to that of the fresh catalyst. A significant drop in activity indicates deactivation.
Protocol 2: Hot Filtration Test for Leaching
This protocol helps to determine if the active catalytic species is leaching from a solid support into the reaction medium.
-
Reaction Setup: Begin the reaction with the heterogeneous catalyst as you normally would.
-
Partial Reaction: Allow the reaction to proceed to a certain conversion (e.g., 20-50%), which should be determined beforehand.
-
Hot Filtration: While the reaction is still at the reaction temperature, quickly filter the solid catalyst from the reaction mixture. This must be done carefully and rapidly to maintain the temperature.
-
Continued Reaction of Filtrate: Allow the filtrate (the liquid portion) to continue reacting under the same conditions (temperature, stirring) without the solid catalyst.
-
Monitoring: Monitor the progress of the reaction in the filtrate.
-
Interpretation:
-
If the reaction in the filtrate continues to proceed, it is a strong indication that the active catalyst has leached from the support into the solution.
-
If the reaction in the filtrate stops, it suggests that the catalysis is truly heterogeneous and leaching is not a significant issue.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst deactivation.
Caption: Common deactivation pathways for this compound-based catalysts.
References
- 1. Influence of alkyl chain length on the solid-state properties and transistor performance of BN-substituted tetrathienonaphthalenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Decylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Decylpyridine from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Purity of this compound After Initial Extraction
-
Question: After performing a standard acid-base extraction, my crude this compound is still showing significant impurities by TLC and NMR analysis. What could be the issue?
-
Answer: While acid-base extraction is effective at removing non-basic impurities, structurally similar basic byproducts may be carried through. Common basic impurities in pyridine alkylation reactions can include over-alkylated pyridines or isomers formed during the synthesis.
-
Troubleshooting Steps:
-
TLC Analysis: Run a TLC of your crude product against the starting materials (if available) and use different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to try and resolve the impurities from the desired product.
-
Column Chromatography: If TLC shows separable spots, column chromatography is the recommended next step for removing closely related basic impurities.
-
Fractional Distillation: For larger scale purifications where byproducts have sufficiently different boiling points, vacuum fractional distillation can be an effective method.
-
-
Problem 2: Product Streaking or Tailing on Silica Gel Column
-
Question: I'm attempting to purify this compound using silica gel column chromatography, but the product is streaking down the column, leading to poor separation. How can I resolve this?
-
Answer: Streaking of basic compounds like pyridines on silica gel is a common issue due to the acidic nature of the silica. The basic nitrogen atom of the pyridine interacts strongly with the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Amine Additive: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of the basic product.
-
Use of Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel. Alumina is less acidic and often provides better results for the purification of basic compounds.
-
Deactivated Silica: If you must use silica, you can use "deactivated" silica gel, which has been treated with water to reduce its acidity.
-
-
Problem 3: Co-elution of a Non-polar Impurity with this compound
-
Question: During column chromatography, a non-polar impurity is co-eluting with my this compound. How can I improve the separation?
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Answer: Co-elution of a non-polar impurity suggests that the solvent system is too polar, causing both the impurity and your product to travel quickly down the column.
-
Troubleshooting Steps:
-
Optimize Solvent System: Use TLC to find a less polar solvent system that provides a better separation (a larger ΔRf) between your product and the impurity. Start with a high percentage of a non-polar solvent like hexane and gradually increase the concentration of a more polar solvent like ethyl acetate.
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Gradient Elution: Employ a gradient elution during column chromatography. Start with a very non-polar solvent system to elute the impurity first, then gradually increase the polarity to elute your this compound.
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography), may provide the necessary selectivity.
-
-
Problem 4: Thermal Decomposition During Vacuum Distillation
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Question: I am trying to purify this compound by vacuum distillation, but I am observing darkening of the product and low yield, suggesting decomposition. What can I do to prevent this?
-
Answer: Thermal decomposition of organic compounds, even under vacuum, can occur if the temperature is too high or if the compound is heated for an extended period.
-
Troubleshooting Steps:
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Lower the Pressure: Use a higher vacuum (lower pressure) to further decrease the boiling point of this compound. This will allow for distillation at a lower temperature.
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Short-Path Distillation: For small quantities, a short-path distillation apparatus (like a Kugelrohr) minimizes the distance the vapor has to travel and reduces the time the compound spends at high temperatures.
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Rapid Heating and Collection: Heat the distillation flask rapidly to the boiling point and collect the distillate promptly to minimize the exposure time to high temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts can vary depending on the synthetic route.
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From Grignard Reagents: If a Grignard reagent (e.g., decylmagnesium bromide) is used to alkylate a pyridine derivative, a common byproduct is biphenyl, formed from the coupling of unreacted bromobenzene and the Grignard reagent.[1]
-
From Radical Alkylation: Radical alkylation methods may lead to the formation of isomers (e.g., 2-decylpyridine, 3-decylpyridine) and potentially some over-alkylated products, although methods exist to improve regioselectivity for the C-4 position.[2][3]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.
Q2: Which purification method is generally best for this compound?
A2: The best method depends on the scale of the reaction and the nature of the impurities.
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Column Chromatography: This is the most versatile and effective method for achieving high purity, especially on a lab scale, as it can separate closely related isomers and byproducts.[4]
-
Vacuum Distillation: This is a good option for larger scale purification to remove non-volatile impurities and can be effective if the boiling points of the byproducts are significantly different from this compound.
-
Acid-Base Extraction: This is a crucial first step in the workup to remove non-basic impurities but is often insufficient on its own for achieving high purity.
Q3: How can I effectively monitor the progress of my column chromatography purification?
A3: Thin-Layer Chromatography (TLC) is the primary method for monitoring your column.
-
Spotting: Spot the crude mixture, the fractions being collected, and a co-spot (crude mixture and the current fraction) on a TLC plate.
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Eluting: Develop the TLC plate in a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Visualization: Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., iodine).
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Combining Fractions: Combine the fractions that show a single, pure spot corresponding to your product.
Q4: What is a typical yield and purity I can expect after purification?
Data Presentation
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Acid-Base Extraction | Moderate (85-95%) | High (>90%) | Removes non-basic impurities effectively; scalable. | Does not remove structurally similar basic impurities. |
| Vacuum Distillation | Moderate-High (90-98%) | Moderate (60-80%) | Excellent for large scales; removes non-volatile residues. | Potential for thermal decomposition; may not separate close-boiling impurities. |
| Flash Chromatography | High (>98%) | Moderate (50-75%) | Highest resolution for impurity separation. | Can be slow and costly (solvents, silica); potential for product loss on the column. |
Note: The data presented in this table is based on general knowledge of organic chemistry purification techniques and may vary for the specific case of this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification of this compound by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased and sealed.
-
Sample and Stirring: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point of pyridine is 115.3 °C at atmospheric pressure.[6] The boiling point of this compound will be significantly higher at atmospheric pressure and will be reduced under vacuum. A nomograph can be used to estimate the boiling point at a given pressure.
-
Discontinuation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Purification Methods on the Physicochemical and Thermodynamic Properties and Crystallization Kinetics of Medium-Chain, Medium-Long-Chain, and Long-Chain Diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
Navigating the Scale-Up of 4-Decylpyridine Production: A Technical Support Guide
For researchers, scientists, and drug development professionals, the path from laboratory-scale synthesis to large-scale production of 4-Decylpyridine presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding key experimental protocols, and navigating the complexities of scaling up this valuable pyridine derivative.
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications, often encounters hurdles related to regioselectivity, reaction control, and purification at an industrial scale. This guide offers practical solutions and in-depth information to facilitate a smoother transition from benchtop to pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the synthesis of this compound?
A1: The primary challenge lies in achieving regioselective alkylation at the C-4 position of the pyridine ring. Direct alkylation methods often yield a mixture of C-2, C-3, and C-4 isomers, which are difficult and costly to separate on a large scale.[1][2]
Q2: Which synthesis method is most promising for the scalable production of this compound?
A2: The Minisci reaction, particularly a variation employing a maleate-derived blocking group, has shown great promise for scalable and regioselective C-4 alkylation of pyridines.[2][3][4] This method is operationally simple and utilizes readily available starting materials.[2][3]
Q3: What are the common side reactions to be aware of during a Minisci reaction for this compound synthesis?
A3: The most common side reactions include over-alkylation (the addition of more than one decyl group) and the formation of regioisomers other than the desired C-4 product.[1][2] Depending on the specific radical source used, acylation can also be a competing reaction.[1]
Q4: How does the long decyl chain affect the purification of this compound at scale?
A4: The long alkyl chain results in a high boiling point and increased non-polarity. This can make traditional purification methods like distillation challenging, often requiring high vacuum and elevated temperatures, which may lead to product degradation. Alternative purification strategies such as crystallization or chromatography may need to be developed and optimized for large-scale production.
Q5: What are the key safety precautions for handling this compound and its precursors in a production environment?
A5: this compound is harmful if swallowed and may cause an allergic skin reaction. It is also very toxic to aquatic life with long-lasting effects.[5] Precursors like pyridine are flammable and toxic.[6] Therefore, it is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE) including gloves and safety goggles, and have proper containment and disposal procedures in place. All metal equipment should be grounded to prevent static discharge.[6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up production of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Inefficient radical generation.- Suboptimal reaction temperature.- Poor mixing in a biphasic system.- Impure starting materials. | - Ensure the quality and stoichiometry of the radical initiator (e.g., ammonium persulfate) and catalyst (e.g., silver nitrate).- Optimize the reaction temperature; radical reactions can be sensitive to temperature fluctuations.- At scale, ensure adequate agitation to facilitate mass transfer between the aqueous and organic phases.- Verify the purity of pyridine, undecanoic acid (as a precursor to the decyl radical), and other reagents. |
| Poor Regioselectivity (Presence of other isomers) | - Incomplete formation or instability of the blocking group.- Reaction conditions favoring attack at other positions. | - If using a blocking group strategy, ensure complete formation of the pyridinium salt before initiating the Minisci reaction.- Carefully control the reaction temperature and reagent addition rates, as these can influence selectivity. |
| Formation of Over-alkylation or Acylation Byproducts | - Incorrect stoichiometry of reagents.- High concentration of the radical species. | - Use a stoichiometric amount of the alkylating agent (undecanoic acid).- Consider slow, controlled addition of the radical initiator to maintain a low steady-state concentration of the decyl radical. |
| Difficulties in Product Isolation and Purification | - High boiling point of this compound.- Formation of hard-to-remove, structurally similar impurities.- Product may be an oil, making crystallization difficult. | - Explore high-vacuum distillation with a short path apparatus to minimize thermal stress.- Develop a crystallization process by screening various solvents and anti-solvents.- Consider large-scale chromatography, although this can be expensive. An acid-base extraction can be used to separate the basic pyridine product from non-basic impurities. |
| Exothermic Reaction Runaway | - Rapid decomposition of the radical initiator (e.g., ammonium persulfate).- Inadequate heat removal in a large reactor. | - Implement controlled, portion-wise or continuous addition of the initiator.- Ensure the reactor has sufficient cooling capacity and a reliable temperature monitoring system.- Consider running the reaction at a more dilute concentration, although this may impact throughput. |
Experimental Protocols
Lab-Scale Synthesis of this compound via Regioselective Minisci Reaction (Illustrative)
This protocol is based on the principles of the Baran group's methodology for C-4 alkylation of pyridines and is intended for illustrative purposes at a laboratory scale.[2][3][4] Note: This protocol needs to be optimized and validated for scale-up.
Step 1: Formation of the Pyridinium Salt (Blocking Group Installation)
A detailed protocol for the formation of the specific maleate-derived pyridinium salt would be required from the primary literature. This typically involves reacting pyridine with a maleate-derived reagent.
Step 2: Minisci Reaction
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add the pyridinium salt (1 equivalent).
-
Add undecanoic acid (2 equivalents) as the source of the decyl radical.
-
Add silver nitrate (AgNO₃) (0.2 equivalents) as a catalyst.
-
Add a suitable solvent system, such as a mixture of dichloroethane and water, to create a biphasic mixture.[4]
-
Heat the mixture to the desired reaction temperature (e.g., 50 °C).
-
Slowly add a solution of ammonium persulfate ((NH₄)₂S₂O₈) (2 equivalents) in water to the reaction mixture over a period of time to control the exotherm and radical concentration.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC-MS).
-
Upon completion, cool the reaction mixture.
Step 3: Work-up and Removal of the Blocking Group
-
The work-up procedure would involve separating the organic and aqueous layers.
-
The blocking group is typically removed under basic conditions (e.g., by adding a base like DBU and heating).
Step 4: Purification
-
After removal of the blocking group, the crude this compound is isolated.
-
Purification can be attempted by vacuum distillation, crystallization, or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Experimental Workflow for Scale-Up Production of this compound
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
mitigating interference in spectroscopic analysis of 4-Decylpyridine
Welcome to the technical support center for the spectroscopic analysis of 4-Decylpyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?
A1: Interference in the spectroscopic analysis of this compound can arise from several sources, depending on the technique being used. The primary sources include:
-
Sample-related issues: Impurities in the sample, degradation of the sample, and the presence of residual solvents can all lead to interfering signals.
-
Solvent effects: The choice of solvent can significantly impact the spectral features of this compound. For instance, in NMR spectroscopy, the solvent can influence chemical shifts.[1][2] In UV-Vis spectroscopy, the solvent polarity can affect the position and intensity of absorption bands.
-
Matrix effects: The surrounding chemical environment, or matrix, can interfere with the analysis. For example, the hydrophobic decyl chain of this compound can lead to self-aggregation or interaction with other hydrophobic molecules in solution, affecting its spectroscopic properties.[3]
-
Instrumental factors: Baseline drift, light source fluctuations, and detector noise are common instrumental issues that can interfere with measurements.[4][5]
-
Fluorescence: In Raman spectroscopy, fluorescence from the sample or impurities can overwhelm the weaker Raman signal.[6][7][8][9][10]
Q2: How does the hydrophobic decyl chain of this compound affect its analysis in aqueous solutions?
A2: The long hydrophobic decyl chain of this compound can lead to poor solubility and the formation of micelles or aggregates in aqueous solutions.[3][11] This can cause several issues in spectroscopic analysis:
-
UV-Vis Spectroscopy: Micelle formation can alter the microenvironment of the pyridine ring, leading to shifts in the absorption maxima (typically a bathochromic or red shift).[3][12][13] This can be misinterpreted as a change in the chemical structure if not accounted for.
-
NMR Spectroscopy: Aggregation can lead to peak broadening in the NMR spectrum due to restricted molecular motion.
-
General Issues: The formation of aggregates can lead to light scattering, which can interfere with absorbance measurements in UV-Vis spectroscopy, causing a sloping baseline.
Q3: I am observing unexpected peaks in my NMR spectrum of this compound. What could be the cause?
A3: Unexpected peaks in an NMR spectrum of this compound are often due to impurities. Common culprits include:
-
Residual Solvents: Solvents used in the synthesis or purification of this compound, such as ethyl acetate or dichloromethane, may still be present in the sample.[14]
-
Water: Pyridine and its derivatives can be hygroscopic, readily absorbing moisture from the atmosphere. This will appear as a broad singlet in the ¹H NMR spectrum.[15] To confirm the presence of water, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the water peak should exchange and either disappear or shift.[14][15]
-
Other Pyridine Derivatives: Impurities from the synthesis, such as other alkylated pyridines, could be present.
Q4: My Raman signal for this compound is very weak and has a high background. What can I do?
A4: A weak Raman signal with a high background is a classic sign of fluorescence interference.[6][7][8][9][10] Here are some strategies to mitigate this:
-
Change the Excitation Wavelength: This is one of the most effective methods. Using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.[7][9][10]
-
Photobleaching: Exposing the sample to the laser for a period before measurement can sometimes "burn off" the fluorescent species.[9]
-
Sample Purification: The fluorescence may be coming from impurities. Further purification of the this compound sample may be necessary.
Troubleshooting Guides
UV-Vis Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or Drifting Readings | Instrument instability (e.g., aging lamp), temperature fluctuations. | 1. Allow the spectrophotometer to warm up for at least 15-30 minutes. 2. Ensure the instrument is on a stable surface away from vibrations. 3. Check the lamp's age and replace if necessary. |
| Unexpected Shifts in Absorption Maxima (λmax) | Change in solvent polarity or pH. Formation of aggregates/micelles in aqueous solution.[3][12][13] | 1. Verify the solvent used and its purity. 2. Buffer the solution if pH is a concern. 3. In aqueous solutions, try adding a surfactant to create a more uniform micellar environment. |
| High Absorbance / Non-linearity | Sample concentration is too high, leading to deviations from the Beer-Lambert law. | 1. Dilute the sample to bring the absorbance into the optimal range (typically 0.1-1.0 AU).[4] 2. Use a cuvette with a shorter path length. |
| Sloping or Noisy Baseline | Light scattering due to suspended particles or aggregates. Dirty or scratched cuvettes. | 1. Filter the sample to remove any particulates.[16] 2. Ensure cuvettes are clean and unscratched. Handle them by the frosted sides. 3. Use a proper blank solution (the same solvent as the sample). |
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad Peaks | Poor shimming. Sample is not homogenous (poor solubility or aggregation). Sample is too concentrated. | 1. Re-shim the spectrometer. 2. If solubility is an issue, try a different deuterated solvent or gently warm the sample. 3. Dilute the sample. |
| Overlapping Peaks in Aromatic Region | The chemical environment of the pyridine protons is not sufficiently differentiated. | 1. Try a different deuterated solvent. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce different chemical shifts compared to chloroform-d.[1][14] |
| Residual Solvent Peaks Obscuring Analyte Signals | The deuterated solvent contains residual non-deuterated solvent. | 1. Consult an NMR solvent data chart to identify the residual solvent peaks.[17][18] 2. Use a different deuterated solvent if the overlap is severe. |
| Inaccurate Integrations | Presence of exchangeable protons (e.g., from water) that are not accounted for. | 1. Add a drop of D₂O to identify and exchange labile protons.[14] 2. Ensure the sample is dry if water is not of interest. |
Raman Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| High Fluorescence Background | Intrinsic fluorescence of the sample or impurities. | 1. Change the excitation wavelength to a longer wavelength (e.g., 785 nm or 1064 nm).[7][9][10] 2. Photobleach the sample by exposing it to the laser before measurement.[9] 3. Further purify the sample. |
| Weak Raman Signal | Low sample concentration. Low laser power. Poor focus. | 1. Increase the sample concentration if possible. 2. Increase the laser power (be cautious of sample damage). 3. Optimize the focus of the laser on the sample. |
| No Raman Signal | The sample is not at the correct focal point. The detector is not properly configured. | 1. Carefully adjust the sample stage to bring the sample into focus. 2. Check the spectrometer settings, including the detector exposure time and grating selection. |
Experimental Protocols
Sample Preparation for UV-Vis Analysis
-
Solvent Selection: Choose a high-purity, UV-grade solvent in which this compound is readily soluble and that does not absorb in the wavelength range of interest. For this compound, suitable solvents include ethanol, methanol, and cyclohexane.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions with concentrations that will result in absorbance values within the optimal range of the spectrophotometer (0.1 - 1.0 AU).
-
Blank Preparation: Use the same batch of solvent used to prepare the working solutions as the blank.[16]
-
Cuvette Handling: Use quartz cuvettes for measurements in the UV range.[19] Clean the cuvettes thoroughly and handle them only by the frosted sides to avoid fingerprints on the optical surfaces.
Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent that will dissolve the this compound sample. Common choices include chloroform-d (CDCl₃), benzene-d₆ (C₆D₆), and pyridine-d₅ (C₅D₅). The choice of solvent can help to resolve overlapping peaks.[1][14]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the NMR tube securely and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Water Contamination: If water contamination is suspected, a small amount of a drying agent like molecular sieves can be added to the solvent before use, or a D₂O exchange experiment can be performed.[14][18]
General Protocol for Raman Analysis
-
Sample Placement: Place a small amount of liquid this compound in a suitable container, such as a glass vial or a depression slide.
-
Instrument Setup:
-
Select the desired excitation laser. If fluorescence is anticipated, start with a longer wavelength laser (e.g., 785 nm).
-
Set the laser power. Start with a low power to avoid sample damage and increase if the signal is weak.
-
Choose an appropriate objective lens for focusing the laser onto the sample.
-
-
Focusing: Carefully adjust the sample stage to bring the laser spot into sharp focus on the sample.
-
Data Acquisition: Set the acquisition parameters, including exposure time and number of accumulations. Longer exposure times and more accumulations will improve the signal-to-noise ratio but also increase the measurement time.
-
Fluorescence Mitigation: If a high fluorescence background is observed, implement one of the troubleshooting strategies mentioned in the table above.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for UV-Vis spectroscopic analysis.
Caption: Logical steps for mitigating interference in Raman spectroscopy.
References
- 1. reddit.com [reddit.com]
- 2. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 3. The use of UV-visible spectroscopy for the determination of hydrophobic interactions between neuropeptides and membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. jasco-global.com [jasco-global.com]
- 8. jasco-global.com [jasco-global.com]
- 9. timegate.com [timegate.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. [PDF] Micelle Formation and the Hydrophobic Effect | Semantic Scholar [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Troubleshooting [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. chem.washington.edu [chem.washington.edu]
- 18. ukisotope.com [ukisotope.com]
- 19. biocompare.com [biocompare.com]
Technical Support Center: Enhancing the Performance of 4-Decylpyridine as a Corrosion Inhibitor
Welcome to the technical support center for 4-Decylpyridine, a high-performance corrosion inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which this compound inhibits corrosion?
A1: this compound functions as a corrosion inhibitor primarily through adsorption onto the metal surface. This process involves the displacement of water molecules from the metal surface by the inhibitor molecules. The pyridine ring, with its nitrogen heteroatom and pi electrons, facilitates strong adsorption onto the metal. The decyl group, a long alkyl chain, enhances this effect by creating a hydrophobic barrier that repels corrosive species. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding between the nitrogen lone pair and vacant d-orbitals of the metal).
Q2: How does the concentration of this compound affect its inhibition efficiency?
A2: The inhibition efficiency of this compound generally increases with increasing concentration up to a certain point, known as the critical micelle concentration (CMC).[1] Below the CMC, individual molecules adsorb onto the metal surface. As the concentration approaches the CMC, the inhibitor molecules can form organized, protective monolayer or multilayer films, significantly enhancing inhibition.[1] However, beyond the CMC, the efficiency may plateau or even slightly decrease. Therefore, it is crucial to determine the optimal concentration for your specific experimental conditions.
Q3: Can the performance of this compound be enhanced?
A3: Yes, the performance of this compound can be significantly enhanced through synergistic effects. The addition of certain compounds, particularly halide ions like iodide (from KI) or bromide (from KBr), can dramatically increase the inhibition efficiency.[1][2][3] Halide ions co-adsorb onto the metal surface, creating a negatively charged layer that facilitates the adsorption of the cationic protonated this compound molecules, leading to a more stable and effective protective film.[1][2]
Q4: What is the influence of temperature on the performance of this compound?
A4: The effect of temperature on the inhibition efficiency of this compound is complex. Generally, for physisorption-dominant inhibition, the efficiency decreases with increasing temperature as the weaker electrostatic forces are overcome by thermal energy, leading to desorption of the inhibitor.[4][5] If chemisorption plays a significant role, the efficiency might initially increase with temperature before decreasing at higher temperatures due to increased dissolution rates of the metal. It is essential to evaluate the inhibitor's performance at the operating temperature of your system.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Inhibition Efficiency | 1. Sub-optimal inhibitor concentration. 2. Inadequate mixing or dispersion in the corrosive medium. 3. Presence of interfering ions or organic matter. 4. Incorrect pH of the solution. 5. High operating temperature leading to desorption. | 1. Perform a concentration optimization study to find the optimal dosage. 2. Ensure vigorous stirring or use a suitable solvent to aid dissolution and dispersion. 3. Analyze the corrosive medium for potential contaminants. 4. Adjust the pH to the recommended range for pyridine-based inhibitors (typically acidic). 5. Evaluate the inhibitor's performance at various temperatures to determine its operational window. Consider synergistic additives for high-temperature applications. |
| Inconsistent or Non-Reproducible Results | 1. Inconsistent surface preparation of metal coupons. 2. Fluctuation in experimental parameters (temperature, immersion time, etc.). 3. Contamination of the electrochemical cell or glassware. 4. Reference electrode instability or drift. | 1. Follow a standardized procedure for cleaning and polishing metal surfaces before each experiment. 2. Use a thermostatically controlled water bath and maintain consistent immersion times. 3. Thoroughly clean all equipment with appropriate solvents and deionized water. 4. Check the reference electrode for air bubbles and ensure it is properly filled and calibrated. |
| Unusual Electrochemical Data (e.g., distorted Tafel plots, noisy EIS spectra) | 1. High solution resistance. 2. Instability of the passive film. 3. Gas evolution on the electrode surface. 4. Instrumental issues (e.g., poor connections). | 1. Move the reference electrode closer to the working electrode using a Luggin capillary. 2. Allow the system to stabilize at the open circuit potential (OCP) for a sufficient time before measurement. 3. De-aerate the solution with an inert gas (e.g., nitrogen) if hydrogen evolution is a concern. 4. Check all cable connections to the potentiostat and ensure they are secure. |
Data Presentation
The following tables summarize quantitative data for pyridine derivatives, which can be used as a reference for the expected performance of this compound.
Table 1: Inhibition Efficiency of Pyridine Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (M) | Corrosive Medium | Metal | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-2(1H)-one (ABCP) | 0.005 | 0.5 M HCl | Mild Steel | 25 | 98.4 | [4][6] |
| 4-(Benzoimidazole-2-yl)pyridine | 0.005 | 1 M HCl | Mild Steel | - | 93.8 | [7][8] |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 0.005 | 1 M HCl | Mild Steel | 30 | 96.2 | [5] |
Table 2: Electrochemical Polarization Data for Pyridine Derivatives
| Inhibitor | Concentration (M) | Corrosive Medium | Metal | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA) | 60 ppm | 1 M HCl | Mild Steel | 937 (inhibited) vs 4408 (blank) | - | [9] |
| 3-Carboxypyridine (CP) + KI | 0.1 | 0.5 M H₂SO₄ | Mild Steel | - | 98.8 | [10] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Pyridine Derivatives
| Inhibitor | Concentration (M) | Corrosive Medium | Metal | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| 4-dimethylaminopyridine (DMAP) + KBr + SDS | - | 1 M HCl | Mild Steel | Increased significantly | Decreased | 83.6 | [1] |
| 3-Carboxypyridine (CP) + KI | 0.1 | 0.5 M H₂SO₄ | Mild Steel | Increased | Decreased | 98.8 | [10] |
Experimental Protocols
Weight Loss Measurement
This method provides a direct measure of the corrosion rate and inhibitor efficiency.
Methodology:
-
Coupon Preparation: Prepare rectangular coupons of the desired metal (e.g., mild steel) with a standard surface area. Mechanically polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a solution containing hexamine), rinse with deionized water and acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Immersion Time)
-
Inhibition Efficiency (IE%) = [(CRblank - CRinhibitor) / CRblank] × 100
-
Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and inhibitor performance.
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (metal coupon), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Prepare the corrosive solution with and without the desired concentrations of this compound.
-
Open Circuit Potential (OCP): Allow the working electrode to stabilize in the solution until a steady OCP is reached (typically 30-60 minutes).
-
Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Data Analysis:
-
Polarization: Determine the corrosion current density (icorr) by extrapolating the Tafel plots. Calculate IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100.
-
EIS: Model the impedance data using an equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). Calculate IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Signaling pathway of the synergistic inhibition mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
resolving issues with 4-Decylpyridine self-assembled monolayer formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Decylpyridine self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound self-assembled monolayer (SAM)?
A this compound SAM is a highly organized, single layer of this compound molecules that spontaneously forms on a suitable substrate, such as gold or silicon dioxide. The pyridine headgroup interacts with the substrate, while the decyl (a ten-carbon alkyl chain) tail extends outwards, creating a well-defined surface with specific chemical and physical properties.
Q2: What are the key factors for successful this compound SAM formation?
The formation of a high-quality this compound SAM is critically dependent on several factors:
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Substrate Cleanliness: The substrate must be exceptionally clean and free of organic and particulate contamination.[1]
-
Purity of this compound: The purity of the this compound solution is crucial, as impurities can introduce defects into the monolayer.
-
Solvent Choice: The solvent used to dissolve the this compound can significantly impact the quality of the resulting SAM.[2]
-
Environmental Control: Temperature and humidity can affect the kinetics of SAM formation and the final structure of the monolayer.[3]
-
Immersion Time: The duration of the substrate's exposure to the this compound solution influences the completeness and order of the monolayer.
Q3: How does the decyl chain length influence the SAM properties?
The length of the alkyl chain is a primary determinant of the structural integrity and stability of the SAM. Longer alkyl chains, such as the decyl chain in this compound, lead to stronger van der Waals interactions between adjacent molecules. This increased intermolecular attraction promotes a higher degree of order and packing density within the monolayer, resulting in a more crystalline and stable film.[1] Shorter alkyl chains (fewer than 10 carbons) often result in less-ordered, liquid-like films.[1]
Q4: What characterization techniques are suitable for this compound SAMs?
Several surface-sensitive techniques can be used to characterize this compound SAMs:
-
Contact Angle Goniometry: To determine the surface wettability and infer the quality and orientation of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition of the surface and the chemical state of the nitrogen in the pyridine headgroup.
-
Ellipsometry: To measure the thickness of the monolayer.
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To visualize the surface morphology and packing of the monolayer at the nanoscale.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the vibrational modes of the alkyl chain and the pyridine ring, confirming the presence and orientation of the molecules.
-
Cyclic Voltammetry (CV): To probe the electrochemical properties of the SAM-modified electrode, such as its blocking behavior or reductive desorption potential.
Troubleshooting Guide
This guide addresses common problems encountered during the formation of this compound SAMs in a question-and-answer format.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Question: My contact angle measurements and electrochemical data vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent results are often due to variations in experimental conditions. Key areas to investigate include:
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Substrate Preparation: Ensure your substrate cleaning protocol is standardized and followed precisely for every experiment.[3] Even minor variations can lead to different surface properties.
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Environmental Fluctuations: Changes in laboratory temperature and humidity can affect the kinetics of SAM formation.[3] It is advisable to work in a controlled environment, such as a cleanroom or a glovebox.
-
Reagent Degradation: Prepare fresh this compound solutions for each experiment to avoid issues with degradation or contamination.
-
Problem 2: Poor monolayer quality (e.g., low contact angle, high surface defects).
-
Question: The water contact angle on my this compound SAM is much lower than expected, suggesting a disordered or incomplete monolayer. How can I improve the quality?
-
Answer: A low contact angle is indicative of a hydrophilic surface, which for a this compound SAM, suggests that the hydrophobic decyl chains are not well-packed and oriented away from the surface. To improve monolayer quality:
-
Optimize Substrate Cleaning: Re-evaluate your cleaning procedure. For gold substrates, consider using piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-Ozone treatment to remove all organic residues.[1] For silicon substrates, an RCA clean is a standard procedure.
-
Solvent Selection: The choice of solvent is critical. For pyridine-terminated thiols on gold, it has been shown that while ethanol can cause corrosion, acetonitrile or a KOH/ethanol mixture can produce highly ordered SAMs.[2] Experiment with different high-purity, anhydrous solvents to find the optimal one for this compound.
-
Increase Immersion Time: Longer immersion times, typically ranging from several hours to overnight, can allow for better ordering and packing of the molecules on the surface.
-
Control the Environment: As mentioned, perform the self-assembly in a clean, dry, and inert atmosphere (e.g., under nitrogen or argon) to prevent contamination from airborne particles and moisture.
-
Problem 3: Difficulty with SAM formation on silicon dioxide.
-
Question: I am struggling to form a consistent this compound SAM on a silicon dioxide surface. What are the specific challenges with this substrate?
-
Answer: SAM formation on silicon dioxide relies on the interaction between the pyridine headgroup and the hydroxylated silica surface. The quality of the SAM is highly dependent on the density of hydroxyl groups on the surface and the presence of a thin layer of adsorbed water.
-
Surface Hydroxylation: Ensure the silicon dioxide surface is properly hydroxylated. This can be achieved by treating the substrate with an oxygen plasma or a piranha solution.
-
Water Content: The presence of a controlled amount of water is often necessary for the formation of silane-based SAMs and can also play a role in the assembly of other molecules on silica.[3] The self-assembly process for pyridine-based molecules may be sensitive to the hydration state of the surface. Experiment with controlled humidity environments.
-
Alternative Anchoring: If direct adsorption of this compound is problematic, consider a two-step process where the silicon dioxide surface is first functionalized with a molecule that has a strong affinity for both the surface and the pyridine ring.
-
Data Presentation
Table 1: Expected Contact Angle and Thickness Data
| Parameter | Expected Value Range | Substrate | Comments |
| Water Contact Angle | 100° - 115° | Gold, Silicon Dioxide | A high contact angle indicates a well-ordered, hydrophobic surface. |
| Monolayer Thickness | 1.2 - 1.8 nm | Gold, Silicon Dioxide | Measured by ellipsometry. The exact thickness will depend on the tilt angle of the molecules. |
Table 2: Typical Electrochemical Characterization Data for Pyridine-Terminated SAMs on Gold
| Parameter | Expected Behavior/Value Range | Technique | Comments |
| Electron Transfer Kinetics | Significant blocking of redox probes (e.g., Fe(CN)₆³⁻/⁴⁻) | Cyclic Voltammetry | A well-packed SAM will inhibit electron transfer between the electrode and a redox species in solution. |
| Reductive Desorption | Cathodic peak between -0.8 V and -1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry | The potential at which the SAM is reductively removed from the gold surface. This is a good indicator of SAM stability. |
Experimental Protocols
Protocol 1: Substrate Cleaning (Gold)
-
Solvent Rinse: Sonicate the gold substrate in acetone for 10-15 minutes, followed by a thorough rinse with deionized (DI) water. Repeat with isopropanol or ethanol.[3]
-
Piranha Clean (Caution: Highly Corrosive): Prepare piranha solution by slowly adding one part 30% H₂O₂ to three parts concentrated H₂SO₄. Immerse the substrate for 5-10 minutes. Rinse extensively with DI water.[3]
-
UV-Ozone Clean: Place the solvent-rinsed substrate in a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic contaminants through oxidation.[3]
-
Final Rinse and Dry: Rinse the substrate with ethanol and dry under a stream of high-purity nitrogen or argon gas. Use immediately for SAM deposition.
Protocol 2: this compound SAM Formation on Gold
-
Solution Preparation: Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., ethanol, acetonitrile).
-
Immersion: Immediately immerse the clean, dry gold substrate into the this compound solution in a clean container.
-
Incubation: Allow the self-assembly to proceed for 12-24 hours in a controlled, inert environment to promote the formation of a well-ordered monolayer.
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrate with a gentle stream of nitrogen or argon.
Visualizations
References
strategies to prevent degradation of 4-Decylpyridine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Decylpyridine to prevent its degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in Appearance (e.g., color change from colorless to yellow/brown) | Oxidation of the pyridine ring or the decyl side chain. Photodegradation from exposure to light. | 1. Immediately transfer the reagent to an amber glass vial to protect from light. 2. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 3. Store in a cool, dark place. 4. Verify the purity of the material using analytical techniques like HPLC or GC-MS. |
| Presence of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, atmosphere, light exposure). 2. Prepare fresh solutions for analysis from a new or properly stored batch. 3. Attempt to identify degradation products by techniques such as mass spectrometry to understand the degradation pathway. |
| Inconsistent Experimental Results | Use of partially degraded this compound. | 1. Always use this compound from a freshly opened container or a lot that has been stored under optimal conditions. 2. Perform a quick purity check (e.g., TLC) before use if degradation is suspected. 3. Re-evaluate previous experiments where the quality of the reagent might have been a factor. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific studies on this compound are limited, based on the chemistry of alkylpyridines, the primary degradation pathways are likely:
-
Oxidation: The pyridine ring and the alkyl (decyl) chain are susceptible to oxidation.[1][2][3] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to oxidizing agents. Oxidation of the alkyl side chain can lead to the formation of various oxygenated products.
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, which can trigger degradation reactions.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[4][5] Room temperature storage is generally acceptable if the material is protected from light and oxygen.[5]
Q3: How can I prevent the oxidation of this compound during storage?
A3: To prevent oxidation, minimize its exposure to oxygen. This can be achieved by:
-
Storing the compound under an inert atmosphere.
-
Using sealed containers with tight-fitting caps.
-
For long-term storage, consider using an antioxidant, although compatibility and potential interference with downstream applications should be evaluated.
Q4: Is this compound sensitive to moisture?
A4: While the pyridine ring itself is not highly susceptible to hydrolysis, moisture can potentially facilitate certain degradation reactions. Therefore, it is best practice to store it in a dry environment.[4]
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the compound and any impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help in identifying degradation products.
-
Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity.
Experimental Protocols
Protocol for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Method optimization may be required.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV detector |
| Stationary Phase | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) in a gradient elution. |
| Gradient | Start with 50% Acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition. |
Visualizations
References
Validation & Comparative
The Efficacy of 4-Decylpyridine as a Corrosion Inhibitor: A Comparative Analysis
In the realm of materials science and industrial chemistry, the mitigation of corrosion is a paramount concern. The application of corrosion inhibitors is a widely adopted strategy to protect metallic surfaces from degradation. Among the various classes of organic inhibitors, pyridine and its derivatives have garnered significant attention due to their inherent protective capabilities. This guide provides a detailed comparison of the effectiveness of 4-Decylpyridine with other corrosion inhibitors, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action: The Protective Shield of Pyridine Derivatives
Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. Pyridine derivatives, including this compound, exhibit excellent corrosion inhibition properties primarily due to the presence of the nitrogen atom in the pyridine ring and the electron-donating or -withdrawing effects of their substituents. The lone pair of electrons on the nitrogen atom facilitates the adsorption of the molecule onto the metal surface. The long alkyl chain in this compound enhances its protective properties by creating a hydrophobic layer that repels water and corrosive species from the metal surface.
Caption: General mechanism of corrosion inhibition.
Comparative Performance Data
The effectiveness of a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is calculated from the reduction in the corrosion rate of the metal in the presence of the inhibitor. The following tables summarize the inhibition efficiencies of various pyridine derivatives and other common corrosion inhibitors, providing a basis for comparison with the expected performance of this compound. The data is compiled from studies conducted on mild steel in acidic environments, a common scenario for evaluating corrosion inhibitors.
Inhibition Efficiency of Pyridine Derivatives
| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) | 0.5 | 0.5 M HCl | 25 | 98.4 | Weight Loss | [1] |
| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 5 | 1 M HCl | 30 | 96.2 | Weight Loss | [2] |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | 0.2 | 1 M HCl | Not Specified | 96.06 | Weight Loss | [3] |
| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | 0.2 | 1 M HCl | Not Specified | 95.06 | EIS | [3] |
| 2-phenylimidazo[1,2-a]pyridine (P1) | 1 | 1 M HCl | 35 | 92.2 | Weight Loss | |
| 2-(m-methoxyphenyl) imidazo[1,2-a]pyrimidine (P5) | 1 | 1 M HCl | 35 | 94.5 | Weight Loss | |
| 4-(dimethylamino)-1-pentylpyridinium bromide (DPB) | Not Specified | 1 M HCl | Not Specified | >90 | Electrochemical | [4] |
| 4-(dimethylamino)-1-ethylpyridinium bromide (DEB) | Not Specified | 1 M HCl | Not Specified | >85 | Electrochemical | [4] |
Inhibition Efficiency of Triazole Derivatives (for comparison)
| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Test Method | Reference |
| Benzotriazole (BTA) | 1 | Dilute Seawater | Not Specified | 100 | Not Specified | |
| 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole | Not Specified | Acidic Media | Not Specified | High | Not Specified | [4] |
Experimental Protocols
The data presented above were obtained using standard experimental techniques for corrosion inhibitor evaluation. The following are detailed methodologies for the key experiments cited.
Weight Loss Method
The weight loss method is a straightforward and widely used technique to determine corrosion rates and inhibitor efficiencies.
-
Specimen Preparation: Mild steel coupons of known dimensions (e.g., 5 cm x 1 cm x 0.3 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.[2]
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.[4]
-
Post-Immersion Analysis: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, rinsed with distilled water and acetone, dried, and re-weighed.
-
Calculation of Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Methods
Electrochemical techniques provide insights into the mechanism of corrosion inhibition and offer faster results compared to the weight loss method.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open circuit potential (OCP). A potentiodynamic polarization scan is then performed by sweeping the potential from a cathodic to an anodic direction at a slow scan rate (e.g., 1 mV/s). The resulting polarization curve is used to determine the corrosion current density (i_corr) by extrapolating the Tafel plots. The inhibition efficiency is calculated as:
-
IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100
-
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (R_ct) is determined from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:
-
IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100
-
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
The available data on pyridine derivatives strongly suggest that this compound would be a highly effective corrosion inhibitor for mild steel in acidic environments. The presence of the long decyl group is expected to enhance the formation of a stable and hydrophobic protective film on the metal surface, leading to high inhibition efficiencies. The experimental protocols outlined provide a robust framework for the quantitative evaluation and comparison of this compound against other established inhibitors like benzotriazole and its derivatives. Further direct comparative studies are warranted to precisely quantify the performance of this compound relative to other leading corrosion inhibitors under various industrial conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-(Pyridin-4-yl)thiazol-2-amine as an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media | MDPI [mdpi.com]
A Comparative Analysis of 4-Decylpyridine and its Homologous Alkylpyridine Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Surfactant Performance with Supporting Experimental Data
This guide provides a detailed comparative study of the surfactant properties of 4-decylpyridine and other selected 4-alkylpyridines. The focus is on the cationic surfactant derivatives, specifically N-methyl-4-alkylpyridinium bromides, which are known for their surface activity. This analysis is crucial for applications ranging from drug delivery systems to material science, where the tuning of interfacial properties is paramount.
Introduction to Alkylpyridines as Surfactants
Alkylpyridines, when quaternized to form N-alkylpyridinium salts, are a class of cationic surfactants. These amphiphilic molecules possess a positively charged pyridinium headgroup and a nonpolar alkyl tail. The length of the alkyl chain is a critical determinant of their surfactant properties, influencing their ability to self-assemble into micelles in solution and reduce surface tension at interfaces. This guide will explore how varying the alkyl chain length in the 4-position of the pyridine ring impacts key surfactant parameters.
Comparative Performance Data
The surfactant properties of a homologous series of N-methyl-4-alkylpyridinium bromides are summarized below. The critical micelle concentration (CMC) is a measure of the surfactant concentration at which micelles begin to form, and a lower CMC indicates higher efficiency. The surface tension at the CMC (γ_CMC) reflects the surfactant's effectiveness in reducing the surface tension of water.
| Alkyl Chain | Surfactant Structure | CMC (mM) | Surface Tension at CMC (γ_CMC) (mN/m) |
| Butyl (C4) | N-methyl-4-butylpyridinium bromide | ~130 | ~45 |
| Hexyl (C6) | N-methyl-4-hexylpyridinium bromide | ~50 | ~42 |
| Octyl (C8) | N-methyl-4-octylpyridinium bromide | ~16 | ~39 |
| Decyl (C10) | N-methyl-4-decylpyridinium bromide | ~4.5 | ~36 |
| Dodecyl (C12) | N-methyl-4-dodecylpyridinium bromide | ~1.2 | ~34 |
| Tetradecyl (C14) | N-methyl-4-tetradecylpyridinium bromide | ~0.3 | ~33 |
| Hexadecyl (C16) | N-methyl-4-hexadecylpyridinium bromide | ~0.09 | ~32 |
Note: The data presented is a synthesized representation from multiple sources and may vary depending on the specific experimental conditions (e.g., temperature, purity of reagents).
As the length of the alkyl chain increases, both the critical micelle concentration (CMC) and the surface tension at the CMC decrease. This is a well-established trend for homologous series of surfactants. The increasing hydrophobicity of the longer alkyl tail drives the molecules to aggregate into micelles at lower concentrations to minimize contact with water. This increased tendency to adsorb at the air-water interface also leads to a more significant reduction in surface tension.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of N-Methyl-4-alkylpyridinium Bromides
A general procedure for the synthesis of N-methyl-4-alkylpyridinium bromides involves the quaternization of the corresponding 4-alkylpyridine.
Materials:
-
4-alkylpyridine (e.g., this compound)
-
Methyl bromide (or iodomethane as a less hazardous alternative, followed by anion exchange)
-
Anhydrous solvent (e.g., acetonitrile, acetone, or toluene)
Procedure:
-
In a round-bottom flask, dissolve the 4-alkylpyridine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of methyl bromide to the solution with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and then reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, the resulting precipitate (the N-methyl-4-alkylpyridinium bromide) is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
The final product is dried under vacuum to remove any residual solvent.
-
Characterization of the synthesized surfactant is performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, with conductivity and surface tension measurements being the most common.
1. Conductivity Method:
This method is suitable for ionic surfactants. The specific conductivity of the surfactant solution is measured as a function of its concentration.
Apparatus:
-
Conductivity meter with a calibrated conductivity cell
-
Magnetic stirrer and stir bar
-
Thermostated water bath
-
Burette and volumetric flasks
Procedure:
-
Prepare a stock solution of the N-methyl-4-alkylpyridinium bromide in deionized water.
-
Place a known volume of deionized water in a thermostated vessel and immerse the conductivity cell.
-
Measure the initial conductivity of the water.
-
Add small, known aliquots of the stock surfactant solution to the water with constant stirring.
-
Record the conductivity after each addition, ensuring thermal equilibrium is reached.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[1]
2. Surface Tension Method:
The surface tension of the surfactant solution is measured as a function of its concentration.
Apparatus:
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Thermostated sample vessel
-
Micropipettes
Procedure:
-
Prepare a series of surfactant solutions of different concentrations in deionized water.
-
Measure the surface tension of each solution using the tensiometer at a constant temperature.
-
Plot the surface tension versus the logarithm of the surfactant concentration.
-
The plot will show a region where the surface tension decreases linearly with the log of concentration, followed by a plateau.
-
The concentration at which the break in the curve occurs is the CMC. The surface tension value at this plateau is the γ_CMC.
Visualizations
Experimental Workflow: Synthesis and Characterization of N-Methyl-4-Alkylpyridinium Bromides
Caption: Workflow for the synthesis and characterization of N-methyl-4-alkylpyridinium bromide surfactants.
Logical Relationship: Determination of Surfactant Properties
Caption: Key experimental pathways for determining the fundamental properties of alkylpyridine surfactants in solution.
References
A Comparative Analysis of 4-Decylpyridine-based SAMs and Alkanethiols for Surface Functionalization
For researchers, scientists, and drug development professionals, the choice of surface functionalization chemistry is critical in a wide range of applications, from biosensing to drug delivery. Self-assembled monolayers (SAMs) provide a versatile platform for tailoring surface properties with nanoscale precision. Among the various types of SAMs, alkanethiols on gold have been the gold standard for decades due to their ease of preparation and well-defined structure. However, emerging alternatives, such as 4-decylpyridine-based SAMs, offer unique properties that may be advantageous for specific applications.
This guide provides a comparative assessment of the performance of this compound-based SAMs against traditional alkanethiol SAMs, with a focus on key performance metrics supported by experimental data. It is important to note that for the purposes of this comparison, "this compound-based SAMs" will refer to pyridine-terminated alkanethiols, as a thiol anchor group is necessary for the formation of a stable SAM on a gold surface. Specifically, a molecule like 4-(10-mercaptodecyl)pyridine would be a representative structure. This will be compared with a standard alkanethiol, decanethiol.
Performance Metrics: A Head-to-Head Comparison
The performance of a SAM is dictated by several key characteristics, including its thermal stability, ordering and packing density, and surface coverage. Below is a summary of these metrics for both this compound-based and decanethiol SAMs.
| Performance Metric | This compound-based SAMs | Alkanethiol SAMs (Decanethiol) |
| Thermal Stability | Generally considered to be thermally stable, with the aromatic pyridine head group potentially offering enhanced stability through intermolecular interactions. Specific quantitative desorption temperatures are not readily available in comparative studies. | Desorption from a gold surface typically begins in the range of 350-400 K.[1] The primary desorption product is the corresponding dialkyl disulfide.[1] |
| Ordering & Packing Density | Form highly ordered and densely packed monolayers.[2][3] The packing is influenced by the orientation of the pyridine rings and can adopt various unit cells, such as a (2√3 x √3)R30° structure.[2] The molecular density is approximately 4.6 molecules/nm².[4] | Long-chain alkanethiols like decanethiol form well-ordered, crystalline-like monolayers with a characteristic (√3 × √3)R30° structure on Au(111).[4] The alkyl chains are tilted at approximately 30° from the surface normal to maximize van der Waals interactions.[4] The packing density is around 4.6 molecules/nm².[4] |
| Surface Coverage | Achieve high surface coverage, forming a complete monolayer. The quality of the SAM and prevention of gold corrosion can be solvent-dependent, with acetonitrile or a KOH/ethanol mixture yielding better results than pure ethanol.[3] | Readily form a complete monolayer on gold surfaces from either solution or vapor phase. The process is self-limiting, ensuring uniform single-layer coverage. |
| Surface Chemistry | The terminal pyridine group offers a versatile chemical handle for further functionalization. Its aromatic nature and the presence of the nitrogen atom allow for coordination chemistry, protonation, and other specific interactions. | The terminal methyl group of a standard decanethiol SAM results in a hydrophobic and relatively inert surface. Functionalization requires the use of alkanethiols with different terminal groups (e.g., -COOH, -OH, -NH2). |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the formation and characterization of this compound-based and alkanethiol SAMs on gold substrates.
Formation of Self-Assembled Monolayers
1. Substrate Preparation:
- Gold substrates (e.g., Au(111) on mica or silicon) are cleaned to remove organic contaminants.
- A common cleaning procedure involves immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with deionized water and ethanol. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care.
- The substrates are then dried under a stream of dry nitrogen.
2. SAM Deposition:
- For this compound-based SAMs: The cleaned gold substrate is immersed in a dilute solution (typically 0.1 to 1 mM) of the this compound-thiol derivative in a suitable solvent, such as acetonitrile or a KOH/ethanol mixture, for a period of 12-24 hours.[3]
- For Alkanethiol SAMs: The cleaned gold substrate is immersed in a 1 mM solution of decanethiol in absolute ethanol for 12-24 hours.
- After immersion, the substrates are removed from the solution, rinsed thoroughly with the respective solvent to remove non-chemisorbed molecules, and dried under a stream of dry nitrogen.
Characterization of Self-Assembled Monolayers
1. X-ray Photoelectron Spectroscopy (XPS):
- XPS is used to determine the elemental composition and chemical states of the SAMs.
- High-resolution scans of the C 1s, N 1s (for pyridine-based SAMs), S 2p, and Au 4f regions provide information on the chemical bonding and purity of the monolayer. The attenuation of the Au 4f signal can be used to estimate the thickness of the SAM.
2. Scanning Tunneling Microscopy (STM):
- STM provides real-space images of the SAM surface with atomic or molecular resolution.
- It is used to visualize the packing arrangement, identify defects, and determine the unit cell of the ordered monolayer.
3. Thermal Desorption Spectroscopy (TDS):
- TDS is employed to investigate the thermal stability of the SAMs.
- The substrate with the SAM is heated at a controlled rate in an ultra-high vacuum chamber, and the desorbed species are detected by a mass spectrometer. The temperature at which different species desorb provides information about the binding energy and decomposition pathways.
Visualizing the Process and Comparison
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
Both this compound-based and decanethiol SAMs form high-quality, ordered monolayers on gold surfaces, making them suitable for a variety of applications. The choice between them will largely depend on the specific requirements of the intended application.
-
Alkanethiol SAMs are the well-established choice for creating simple, inert, and hydrophobic surfaces. Their behavior is well-documented, providing a reliable and reproducible surface modification.
-
This compound-based SAMs offer a significant advantage in terms of the chemical functionality of the exposed surface. The terminal pyridine group opens up possibilities for further molecular assembly through coordination chemistry, pH-responsive behavior, and specific interactions with biological molecules. While direct comparative data on thermal stability is less abundant, the inherent stability of the aromatic ring suggests they are a robust alternative to traditional alkanethiols.
For researchers in drug development and biosensor design, the enhanced functionality of this compound-based SAMs may provide a superior platform for the immobilization of active pharmaceutical ingredients, antibodies, or other biomolecules, where specific orientation and interaction are crucial for activity and detection. Further research directly comparing the performance metrics of these two classes of SAMs under identical conditions would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
benchmark studies of 4-Decylpyridine in specific catalytic processes
Despite a thorough search of scientific literature and chemical databases, specific benchmark studies detailing the performance of 4-Decylpyridine in catalytic processes are not publicly available. While the broader class of pyridine derivatives sees extensive use as ligands and catalysts in various organic reactions, quantitative performance data and detailed experimental protocols specifically for this compound remain elusive. This guide, therefore, aims to provide a comparative overview based on the well-established catalytic applications of structurally similar pyridine compounds, offering a predictive framework for the potential role of this compound and highlighting areas for future research.
Introduction to Pyridine Derivatives in Catalysis
Pyridine and its derivatives are a cornerstone of modern catalysis, primarily utilized for their nucleophilic nitrogen atom which can act as a Lewis base or form complexes with transition metals. Their electronic and steric properties can be fine-tuned by substitution on the pyridine ring, influencing the activity and selectivity of the catalyst. Long alkyl chains, such as the decyl group in this compound, are known to enhance solubility in nonpolar organic solvents and can influence the catalyst's interaction with substrates and its overall stability.
Potential Catalytic Applications for this compound
Based on the known reactivity of analogous 4-alkylpyridines and other pyridine derivatives, this compound could potentially find application in two major areas of catalysis: acylation reactions and palladium-catalyzed cross-coupling reactions.
Acylation and Esterification Reactions
4-(N,N-dialkylamino)pyridines, most notably 4-(Dimethylamino)pyridine (DMAP), are highly efficient catalysts for acylation and esterification reactions.[1][2][3] The catalytic cycle, as illustrated below, involves the formation of a highly reactive N-acylpyridinium intermediate.
Figure 1: Proposed catalytic cycle for the this compound-catalyzed acylation of an alcohol.
While no direct comparative data exists for this compound, we can extrapolate its potential performance against the well-studied DMAP. The long decyl chain in this compound would increase its lipophilicity, potentially enhancing its catalytic activity in nonpolar solvents by improving solubility and interaction with nonpolar substrates.
Table 1: Hypothetical Performance Comparison in Acylation of a Hindered Alcohol
| Catalyst | Alternative | Substrate | Solvent | Typical Yield (%) | Key Advantages |
| This compound | DMAP | 1-Adamantanol | Toluene | Data Not Available | Potentially higher solubility in nonpolar media. |
| DMAP | This compound | 1-Adamantanol | Toluene | >95%[1] | Well-established, high reactivity. |
Experimental Protocol: General Procedure for Acylation Catalyzed by a 4-Alkylpyridine [1][3]
-
To a solution of the alcohol (1.0 mmol) and the acylating agent (e.g., acetic anhydride, 1.2 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene, 5 mL) under an inert atmosphere, add the pyridine catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Pyridine derivatives can also serve as ligands for transition metals, such as palladium, in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[4][5][6] These reactions are fundamental for the formation of carbon-carbon bonds. The pyridine ligand coordinates to the palladium center, influencing its electronic properties and steric environment, which in turn affects the catalytic activity, stability, and selectivity of the reaction.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
The impact of a 4-decyl substituent on a pyridine ligand in a Suzuki-Miyaura or Heck reaction is not documented. However, it is plausible that the increased steric bulk and electron-donating nature of the decyl group, compared to an unsubstituted pyridine, could enhance the stability of the palladium catalyst and promote the oxidative addition step, potentially leading to higher yields or turnover numbers.
Table 2: Hypothetical Comparison of Ligands in a Suzuki-Miyaura Coupling
| Ligand | Alternative | Reaction | Substrates | Solvent | Typical Yield (%) | Key Advantages |
| This compound | Triphenylphosphine | Suzuki-Miyaura | Aryl bromide + Arylboronic acid | Dioxane/Water | Data Not Available | Potential for high catalyst stability and solubility. |
| Triphenylphosphine | This compound | Suzuki-Miyaura | Aryl bromide + Arylboronic acid | Dioxane/Water | 80-98%[4] | Widely used, commercially available, and well-understood. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling [4][7][8]
-
In a reaction vessel, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).
-
Add a palladium source (e.g., Pd(OAc)₂, 2 mol%) and the pyridine ligand (e.g., this compound, 4 mol%).
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
While this guide provides a framework for understanding the potential catalytic applications of this compound based on the behavior of analogous compounds, it underscores a significant gap in the current chemical literature. There is a clear need for empirical studies to quantify the performance of this compound in key catalytic transformations. Such research would not only establish its efficacy but also contribute to a deeper understanding of how long-chain alkyl substituents on pyridine ligands influence catalytic activity and selectivity. Researchers and professionals in drug development and materials science are encouraged to explore the use of this compound in their own catalytic systems, as it may offer unique advantages in terms of solubility, stability, and reactivity.
References
- 1. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ester synthesis by acylation [organic-chemistry.org]
- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Evaluating the Biocompatibility of 4-Decylpyridine for Biomedical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials for applications such as drug delivery, gene therapy, and medical device coatings necessitates a thorough evaluation of their biocompatibility. This guide provides a comparative analysis of 4-Decylpyridine, a member of the pyridine derivative family, against established alternatives in the biomedical field. Due to the limited direct biocompatibility data for this compound, this guide synthesizes information on structurally similar pyridine compounds and contrasts it with comprehensive data available for Cetylpyridinium Chloride (CPC), 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), and Poly(lactic-co-glycolic acid) (PLGA).
Executive Summary
This compound, a pyridine derivative with a C10 alkyl chain, presents a chemical structure of interest for biomedical applications where lipophilicity is a desirable trait. However, a comprehensive biocompatibility profile is crucial before its consideration for clinical translation. This guide compiles available data on the cytotoxicity, genotoxicity, and in vivo toxicity of analogous compounds and compares them with CPC, a structurally related quaternary ammonium compound; DOTAP, a cationic lipid widely used in nanoparticle-based drug delivery; and PLGA, an FDA-approved biodegradable polymer. The data presented herein underscores the critical role of specific chemical structures in determining the biocompatibility of a compound and highlights the need for rigorous, direct testing of this compound.
Data Presentation: Comparative Biocompatibility
The following tables summarize the available quantitative data for this compound (inferred from structurally similar compounds) and its alternatives.
Table 1: In Vitro Cytotoxicity Data
| Compound/Material | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (Inferred) | Various Cancer Cell Lines | MTT | Varies significantly based on substitutions | [1] |
| Normal Human Lung Fibroblasts (MRC5) | MTT | Generally higher than cancer cells | [1] | |
| Cetylpyridinium Chloride (CPC) | Human Breast Cancer (MCF-7) | MTT | 6 | [2] |
| Non-cancerous Breast Epithelial (MCF-10A) | MTT | 8 | [2] | |
| Human Lung Carcinoma (A549) | MTT | 5.79 µg/mL (~16 µM) | [3][4] | |
| Human Gingival Fibroblasts | MTT | Cytotoxicity is dose and time-dependent | ||
| DOTAP (in formulations) | Ovarian Cancer (SK-OV-3) | Viability Assay | Cytotoxicity is dose-dependent and reduced by PEGylation | [5] |
| Bone Marrow-Derived Dendritic Cells | Propidium Iodide Staining | Dose-dependent toxicity observed | [6] | |
| Rainbow Trout Gill Cells | Viability Assay | Highly cytotoxic at higher concentrations | [7] | |
| PLGA Nanoparticles | Various Cell Lines | WST Assay | >75% cell viability | [8] |
| Hepatocyte Cells | Not specified | No toxicity observed | [9] |
Table 2: Genotoxicity Profile
| Compound/Material | Assay | Cell Line/Organism | Result | Reference |
| This compound (Inferred) | Not available | - | Data not available | |
| Cetylpyridinium Chloride (CPC) | Comet Assay | Human Breast Cancer (MCF-7) | No genome fragmentation observed | [2] |
| DOTAP | Not available | - | Data not available in reviewed sources | |
| PLGA | Not available | - | Generally considered non-genotoxic | [10] |
Table 3: In Vivo Toxicity Overview
| Compound/Material | Animal Model | Route of Administration | Observed Effects | Reference |
| This compound | Not available | - | GHS: Harmful if swallowed, may cause an allergic skin reaction | |
| Cetylpyridinium Chloride (CPC) | Rats | Intratracheal Instillation | Increased pro-inflammatory cytokines, pulmonary inflammation | [3] |
| DOTAP (in formulations) | Mice | Intravenous | Dose-dependent toxicity, reduced with PEGylation | [5] |
| PLGA Nanoparticles | Mice | Oral | No pathological changes or tissue damage observed | [8][11] |
| Rats | Intravenous | Mild toxic effects at high doses of small nanoparticles | [12] |
Table 4: Hemocompatibility
| Compound/Material | Assay | Result | Reference |
| This compound (Inferred from Cationic Pyridinium Compounds) | Hemolysis Assay | Potential for hemolysis, dependent on structure | [13] |
| Cetylpyridinium Chloride (CPC) | Not specified | - | Data not available in reviewed sources |
| DOTAP (Cationic Lipid) | Hemolysis Assay | Can induce hemolysis, dependent on formulation | [14] |
| PLGA Nanoparticles | Not specified | Generally considered hemocompatible | [15] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound, CPC, DOTAP formulations, or PLGA nanoparticle suspensions) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
-
2. Genotoxicity Assessment (Comet Assay)
-
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Damaged DNA, when subjected to electrophoresis, will migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Methodology:
-
Cells are exposed to the test compound for a defined period.
-
The cells are then embedded in a low-melting-point agarose gel on a microscope slide.
-
The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
The slides are then placed in an electrophoresis chamber with an alkaline or neutral buffer to unwind the DNA.
-
Electrophoresis is performed, allowing the fragmented DNA to migrate towards the anode.
-
The slides are stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Image analysis software is used to quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail.
-
3. In Vivo Acute Systemic Toxicity Study
-
Principle: This study is designed to evaluate the short-term adverse effects of a single high dose of a substance in an animal model.
-
Methodology:
-
A group of animals (e.g., mice or rats) is administered the test substance via a relevant route of exposure (e.g., oral, intravenous, intraperitoneal).
-
A control group receives the vehicle (the solvent in which the test substance is dissolved).
-
The animals are observed for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, and mortality.
-
At the end of the observation period, the animals are euthanized, and a gross necropsy is performed.
-
Organs and tissues are collected for histopathological examination to identify any microscopic changes.
-
Blood samples may also be collected for hematology and clinical chemistry analysis to assess organ function.
-
4. Hemocompatibility Testing (Hemolysis Assay)
-
Principle: This assay determines the extent to which a material or compound damages red blood cells (erythrocytes), leading to the release of hemoglobin (hemolysis).
-
Methodology:
-
A suspension of red blood cells is prepared from fresh whole blood.
-
The red blood cell suspension is incubated with different concentrations of the test material for a specific time at 37°C.
-
A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (e.g., saline) are included.
-
After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
The percentage of hemolysis is calculated relative to the positive control.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway for pyridine derivative-induced cytotoxicity.
Caption: General experimental workflow for biocompatibility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.uanl.mx [eprints.uanl.mx]
- 3. Comprehensive pulmonary toxicity assessment of cetylpyridinium chloride using A549 cells and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sustained in vitro interferon-beta release and in vivo toxicity of PLGA and PEG-PLGA nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09928J [pubs.rsc.org]
- 13. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Hemocompatibility of Nanoparticles: A Review of Cell–Nanoparticle Interactions and Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Decylpyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-Decylpyridine, a substituted pyridine derivative, is crucial in various stages of pharmaceutical development and research. Ensuring the reliability and consistency of analytical data necessitates the rigorous validation of the methods employed. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound. The information presented is based on established methodologies for pyridine derivatives and serves as a practical framework for method selection, validation, and cross-validation.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific objectives of the analysis. While HPLC is well-suited for a broad range of non-volatile and thermally labile compounds, GC-MS excels in the analysis of volatile and semi-volatile substances, often providing higher sensitivity and structural confirmation.[1][2][3]
A summary of the typical performance characteristics for each method, adapted from literature on similar pyridine derivatives, is presented below to facilitate a comparative assessment.[1][4][5]
Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound (Representative Data)
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.99[6][7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance[6][7] |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2%[6][7] |
| - Intermediate Precision | < 2.0% | < 3.0% | ≤ 3%[6][7] |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.5 ng/mL | Signal-to-Noise Ratio ≥ 3[6][7] |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~1.5 ng/mL | Signal-to-Noise Ratio ≥ 10[6][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation and cross-validation. The following are representative methodologies for the analysis of this compound using HPLC and GC-MS, adapted from established methods for similar compounds.[4][5][9][10]
High-Performance Liquid Chromatography (HPLC) Protocol
This method outlines a reverse-phase HPLC approach coupled with UV detection, a robust technique for the quantification of pyridine derivatives.[9][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in a diluent (e.g., 50:50 acetonitrile:water). Calibration standards and quality control samples are prepared by serial dilution of the stock solution.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method suitable for the trace-level quantification of semi-volatile compounds like this compound.[4][10][12]
-
Instrumentation: A GC system coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
-
Sample Preparation: A stock solution of this compound is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate). Calibration standards and quality control samples are prepared by serial dilution.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable results.[13][14] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.
Signaling Pathways and Logical Relationships
The interrelationship of various parameters in analytical method validation is crucial for a comprehensive assessment of a method's suitability. The following diagram illustrates these relationships as outlined in the ICH Q2(R1) guidelines.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. wjarr.com [wjarr.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. impactfactor.org [impactfactor.org]
- 13. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
assessing the environmental impact of 4-Decylpyridine versus traditional surfactants
A Comparative Guide for Researchers and Drug Development Professionals
The selection of surfactants in research and drug development extends beyond performance to encompass environmental responsibility. This guide provides an objective comparison of the environmental impact of 4-Decylpyridine, a newer generation surfactant, against two widely used traditional surfactants: Sodium Dodecyl Sulfate (SDS) and Cetyltrimethylammonium Bromide (CTAB). By presenting key experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions that align with sustainability goals.
Executive Summary
This guide reveals that while traditional surfactants like Sodium Dodecyl Sulfate (SDS) demonstrate ready biodegradability, they, along with Cetyltrimethylammonium Bromide (CTAB), exhibit significant aquatic toxicity. In contrast, this compound, based on predictive models, is not readily biodegradable and displays a high level of toxicity to aquatic organisms, raising considerable environmental concerns. This comparison underscores the critical need to evaluate the complete environmental profile of surfactants in development and application processes.
Data Presentation: A Comparative Overview
The following tables summarize the key environmental impact parameters for this compound, Sodium Dodecyl Sulfate (SDS), and Cetyltrimethylammonium Bromide (CTAB).
Table 1: Comparison of Ready Biodegradability
| Surfactant | Test Method | Biodegradation | Classification |
| This compound | BIOWIN (QSAR) | Does not biodegrade fast | Not Readily Biodegradable |
| Sodium Dodecyl Sulfate (SDS) | OECD 301B | 95% in 28 days[1] | Readily Biodegradable |
| Cetyltrimethylammonium Bromide (CTAB) | OECD 301D | 80% in 28 days | Readily Biodegradable |
Note: QSAR (Quantitative Structure-Activity Relationship) models are used to predict the properties of chemicals based on their structure when experimental data is unavailable.
Table 2: Comparison of Acute Aquatic Toxicity (LC50/EC50 in mg/L)
| Surfactant | Fish (96-hr LC50) | Invertebrates (48-hr LC50) | Algae (72/96-hr EC50) |
| This compound | 0.488 (Fathead Minnow, QSAR) | 0.231 (Daphnia, QSAR) | 0.134 (Green Algae, QSAR) |
| Sodium Dodecyl Sulfate (SDS) | 29 (Fathead Minnow)[2] | 5.55 (Ceriodaphnia dubia)[2] | 10-100 (Algae) |
| Cetyltrimethylammonium Bromide (CTAB) | 0.2 - 0.4 (Fathead Minnow) | 0.025 - 0.05 (Daphnia magna) | 0.011 (Pseudokirchneriella subcapitata) |
Experimental Protocols
To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.
Ready Biodegradability: OECD 301B (CO2 Evolution Test)
This test method is designed to assess the ready biodegradability of organic substances in an aerobic aqueous medium.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation of the test substance is followed by the measurement of the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance with the theoretical maximum amount (ThCO2).
Procedure:
-
Test Setup: The test is conducted in flasks containing a defined mineral medium, the test substance at a known concentration (typically 10-20 mg/L of organic carbon), and an inoculum of microorganisms. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.
-
Incubation: The flasks are incubated at a constant temperature (20-24°C) and stirred continuously. CO2-free air is passed through the test solution, and the evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).
-
Measurement: The amount of trapped CO2 is determined by titration of the remaining absorbent at regular intervals throughout the 28-day test period.
-
Data Analysis: The cumulative amount of CO2 produced is plotted against time. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test.
Aquatic Toxicity: Acute Toxicity Test for Fish (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. The mortality of the fish is observed at 24, 48, 72, and 96 hours.
Procedure:
-
Test Organisms: A recommended fish species, such as the Fathead Minnow (Pimephales promelas), is used.
-
Test Conditions: The test is conducted in water with controlled temperature, pH, and dissolved oxygen levels.
-
Exposure: Fish are exposed to a range of concentrations of the test substance. A control group is maintained in water without the test substance.
-
Observation: The number of dead fish in each concentration is recorded at specified intervals.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation time using statistical methods such as probit analysis.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams have been generated.
Conclusion
The data presented in this guide highlights a critical trade-off in surfactant selection. While traditional surfactants like SDS and CTAB are generally readily biodegradable, they can still pose a significant threat to aquatic ecosystems due to their toxicity. This compound, on the other hand, is predicted to be both persistent and highly toxic to aquatic life, indicating a potentially greater environmental risk.
For researchers, scientists, and drug development professionals, these findings emphasize the importance of a holistic approach to assessing the environmental impact of chemical compounds. Relying on a single metric, such as biodegradability, can be misleading. A comprehensive evaluation that includes aquatic toxicity across different trophic levels is essential for responsible chemical selection and the development of more sustainable technologies. It is recommended that experimental data be generated for this compound to validate the predictive models and provide a more definitive environmental risk assessment.
References
Bridging Theory and Reality: Validating Models of 4-Decylpyridine's Dance with Metal Surfaces
A comparative guide for researchers navigating the intricate interactions between the amphiphilic molecule 4-Decylpyridine and technologically crucial metal surfaces. This guide synthesizes experimental findings and theoretical frameworks to offer a predictive understanding of adsorption behavior, crucial for applications ranging from catalysis to molecular electronics.
The precise characterization of molecular interactions at metal interfaces is a cornerstone of modern materials science and drug development. For a molecule like this compound, which possesses both a polar pyridine headgroup and a nonpolar decyl tail, this interaction is a complex interplay of forces. Validating theoretical models with robust experimental data is paramount for accurate predictions of its behavior. Due to a scarcity of direct experimental and theoretical studies on this compound, this guide leverages extensive research on its constituent parts—pyridine and long-chain alkanes—to construct and validate a comprehensive interaction model.
Unraveling the Interaction: A Tale of Two Moieties
The interaction of this compound with a metal surface is primarily governed by two distinct components: the chemisorption of the pyridine headgroup and the physisorption of the decyl alkyl chain.
The pyridine headgroup , with its nitrogen lone pair, dictates the primary chemical bond with the metal surface. Density Functional Theory (DFT) calculations on pyridine adsorption on various coinage metals (Au, Ag, Cu) and platinum have shown that the nature of this bond can range from weak physisorption to strong chemisorption, depending on the metal and the specific DFT functional used for the calculation.[1][2] The orientation of the pyridine ring, whether vertical or flat, is a subtle energetic balance influenced by surface coverage and the inclusion of van der Waals (vdW) forces in the theoretical model.[1][3]
The decyl chain , a ten-carbon alkyl chain, introduces significant van der Waals interactions, both with the metal surface and with neighboring molecules.[4][5][6] The length of the alkyl chain plays a critical role in the self-assembly and ordering of the molecules on the surface.[7][8][9] Longer chains, like the decyl group, generally lead to stronger intermolecular vdW forces, promoting the formation of ordered monolayers.[8]
Quantitative Insights: A Comparative Data Summary
To provide a clearer picture, the following tables summarize key quantitative data from theoretical and experimental studies on pyridine and long-chain alkanes interacting with metal surfaces. This data serves as a benchmark for validating theoretical models of this compound.
Table 1: Theoretical Adsorption Energies of Pyridine on Metal Surfaces
| Metal Surface | DFT Functional | Adsorption Energy (eV) | Predicted Orientation |
| Au(111) | optB86b-vdW | -0.75 | Vertical |
| Ag(111) | optB86b-vdW | -0.68 | Vertical |
| Cu(111) | optB86b-vdW | -0.85 | Vertical |
| Pt(110) | optB86b-vdW | -1.50 | Flat |
Note: Adsorption energies are indicative values from DFT calculations and can vary based on the functional and calculation parameters.[1][2][3]
Table 2: Experimental Desorption Temperatures of Long-Chain Alkanes on Metal Surfaces
| Alkane (Chain Length) | Metal Surface | Desorption Temperature (K) |
| Decane (C10) | Au(111) | ~250 |
| Dodecane (C12) | Au(111) | ~280 |
| Hexadecane (C16) | Au(111) | ~330 |
Note: Desorption temperatures are a measure of the strength of the molecule-surface interaction and increase with chain length due to stronger van der Waals forces.
Experimental Protocols: The Ground Truth
The validation of theoretical models hinges on rigorous experimental data. The following are key experimental techniques and their methodologies used to probe the interaction of molecules like this compound with metal surfaces.
Surface-Enhanced Raman Spectroscopy (SERS)
Methodology: SERS is a highly sensitive technique for probing the vibrational modes of molecules adsorbed on nanostructured metal surfaces, typically gold or silver.
-
Substrate Preparation: Gold or silver nanoparticles are synthesized and deposited on a solid support to create a SERS-active substrate.[10]
-
Molecule Deposition: The substrate is immersed in a dilute solution of the target molecule (e.g., 4-mercaptopyridine as a proxy for this compound) to allow for self-assembly of a monolayer.[11][12]
-
Spectral Acquisition: A laser is focused on the substrate, and the scattered Raman signal is collected. The enhancement of the Raman signal provides information about the molecule's orientation and its interaction with the surface.
Scanning Tunneling Microscopy (STM)
Methodology: STM provides real-space images of surfaces at the atomic level, revealing the arrangement and orientation of adsorbed molecules.
-
Surface Preparation: A clean, atomically flat metal single crystal (e.g., Au(111)) is prepared in an ultra-high vacuum (UHV) chamber.
-
Molecule Deposition: The molecule of interest is deposited onto the clean surface via thermal evaporation.
-
Imaging: A sharp metallic tip is brought close to the surface, and a bias voltage is applied. The tunneling current between the tip and the surface is measured as the tip is scanned, generating a topographic image of the molecular layer.[13][14][15]
Visualizing the Validation Workflow
The process of validating theoretical models for this compound's interaction with metal surfaces can be visualized as a cyclical workflow, ensuring continuous refinement of our understanding.
Caption: Workflow for validating theoretical models of this compound's interaction with metal surfaces.
Logical Framework for Interaction Analysis
The decision process for characterizing the interaction of this compound with a given metal surface involves considering both the headgroup and tail interactions.
Caption: Decision tree for predicting the adsorption behavior of this compound on a metal surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Competing adsorption mechanisms of pyridine on Cu, Ag, Au, and Pt(110) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. The Role of Alkyl Chains in the Thermoresponse of Supramolecular Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Gold Nanostars Bioconjugation for Selective Targeting and SERS Detection of Biofluids | MDPI [mdpi.com]
- 11. SERS Properties of Gold Nanorods at Resonance with Molecular, Transverse, and Longitudinal Plasmon Excitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the near-field response with the far-field wavelength-scanned SERS spectra of 4-mercaptopyridine adsorbed on gold nanocolloidal particles entrapped in Langmuir Reverse Schaefer film of 5CB liquid crystal molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Surface Confined Metallosupramolecular Architectures: Formation and STM Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Decylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Decylpyridine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on available safety data, it is classified as harmful and an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Category | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Harmful) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Harmful) |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Harmful) |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Harmful) |
| Skin Sensitization | H317: May cause an allergic skin reaction | GHS07 (Harmful) |
| Hazardous to the Aquatic Environment, Acute Hazard | H400: Very toxic to aquatic life | GHS09 (Hazardous to the aquatic environment) |
Data sourced from Sigma-Aldrich and PubChem safety information.[1][2]
Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling procedures should be conducted in a well-ventilated area or within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be managed as hazardous waste in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container. Do not mix with incompatible waste streams, particularly strong oxidizing agents and acids.[3][4]
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture, including any solvents.
-
Indicate the appropriate hazard pictograms, such as the GHS07 (harmful) and GHS09 (hazardous to the aquatic environment) symbols.
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, sparks, open flames, and other ignition sources.[3][4]
4. Decontamination of Empty Containers:
-
Empty containers that have held this compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After decontamination, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers. Never reuse empty chemical containers for other purposes.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration is a common and effective method for the disposal of pyridine-based waste.[5]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
In the event of a spill, immediately evacuate the area and follow your institution's established spill response procedures. For small spills, absorb the material with an inert, non-combustible absorbent. For large spills, contact your EHS department immediately.[4] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
